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  • Product: 2-Methyl-1-(pyridin-3-yl)propan-2-ol
  • CAS: 6302-12-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pathways of 2-methyl-1-(pyridin-3-yl)propan-2-ol

Foreword: Elucidating Molecular Structure Through Controlled Fragmentation In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the elucidation of molecular structur...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Elucidating Molecular Structure Through Controlled Fragmentation

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the elucidation of molecular structures. The ability to precisely measure the mass-to-charge ratio (m/z) of a molecule and its constituent fragments provides a detailed fingerprint, offering profound insights into its chemical architecture. This guide is dedicated to a comprehensive exploration of the mass spectrometric behavior of 2-methyl-1-(pyridin-3-yl)propan-2-ol, a compound of interest in pharmaceutical and metabolic research. Our focus will be on the intricate fragmentation pathways this molecule undergoes under various ionization conditions, providing researchers, scientists, and drug development professionals with a robust framework for its identification and characterization. By dissecting the fundamental principles that govern its fragmentation, we aim to empower analysts to interpret mass spectra with confidence and precision.

Molecular Structure and its Influence on Fragmentation

The fragmentation of 2-methyl-1-(pyridin-3-yl)propan-2-ol in a mass spectrometer is intrinsically governed by its chemical structure. This molecule possesses two key functionalities that dictate its fragmentation behavior: a tertiary alcohol group and a pyridine ring .

  • Tertiary Alcohol: The tertiary alcohol at the 2-position is a critical site for fragmentation. Unlike primary and secondary alcohols, the molecular ion of tertiary alcohols is often weak or entirely absent in electron ionization (EI) mass spectra due to the high stability of the resulting tertiary carbocation upon alpha-cleavage.[1][2] Dehydration, or the loss of a water molecule, is another prominent fragmentation pathway for alcohols.[1][2]

  • Pyridine Ring: The pyridine ring, a nitrogen-containing aromatic heterocycle, introduces a site of high proton affinity, particularly under electrospray ionization (ESI) conditions. The protonated pyridine nitrogen can influence the fragmentation cascade, often initiating charge-remote fragmentation pathways.[3] The stability of the pyridine ring means that many fragmentation pathways will leave this core structure intact.

The interplay between these two functional groups results in a unique and predictable set of fragmentation patterns that can be used for the unambiguous identification of 2-methyl-1-(pyridin-3-yl)propan-2-ol.

Fragmentation under Electron Ionization (EI)

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a complex but highly informative fingerprint of the molecule.

Key Fragmentation Pathways

The primary fragmentation pathways for 2-methyl-1-(pyridin-3-yl)propan-2-ol under EI are dominated by reactions originating from the tertiary alcohol moiety.

  • Alpha-Cleavage (α-Cleavage): This is the most characteristic fragmentation for tertiary alcohols.[1][2] It involves the cleavage of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group. For 2-methyl-1-(pyridin-3-yl)propan-2-ol, two primary α-cleavage events are possible:

    • Loss of a methyl radical (•CH₃): This is a highly favorable pathway, leading to the formation of a stable, resonance-stabilized oxonium ion.

    • Loss of a pyridin-3-ylmethyl radical (•CH₂-C₅H₄N): This cleavage results in a smaller, but still significant, fragment.

  • Dehydration (Loss of H₂O): The elimination of a water molecule from the molecular ion is a common fragmentation pathway for alcohols.[1][2] This results in a fragment ion with a mass 18 Da lower than the molecular ion.

Visualizing EI Fragmentation

EI_Fragmentation M [M]⁺˙ 2-methyl-1-(pyridin-3-yl)propan-2-ol F1 m/z 136 [M - CH₃]⁺ M->F1 - •CH₃ (α-cleavage) F2 m/z 59 [C₃H₇O]⁺ M->F2 - •CH₂-C₅H₄N (α-cleavage) F3 [M - H₂O]⁺˙ M->F3 - H₂O (Dehydration)

Caption: Primary EI fragmentation pathways of 2-methyl-1-(pyridin-3-yl)propan-2-ol.

Expected EI Mass Spectrum

The EI mass spectrum of 2-methyl-1-(pyridin-3-yl)propan-2-ol is expected to be characterized by the following key ions:

m/z Proposed Fragment Fragmentation Pathway Expected Relative Intensity
151[C₉H₁₃NO]⁺˙ (Molecular Ion)-Very Low to Absent
136[M - CH₃]⁺α-cleavageHigh
133[M - H₂O]⁺˙DehydrationModerate
93[C₅H₄NCH₂]⁺Cleavage of the C-C bond beta to the ringModerate
59[C(CH₃)₂OH]⁺α-cleavageHigh (often the base peak)

Fragmentation under Electrospray Ionization (ESI)

Electrospray ionization is a "soft" ionization technique that typically results in the formation of protonated molecules, [M+H]⁺, with minimal initial fragmentation. Tandem mass spectrometry (MS/MS) is then employed to induce and analyze the fragmentation of these precursor ions.

Protonation and Precursor Ion Formation

In the positive ion mode, the pyridine nitrogen is the most likely site of protonation due to its high basicity.[3] This leads to the formation of the [M+H]⁺ ion at m/z 152.

Key MS/MS Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion is initiated by the charge on the pyridinium nitrogen and often involves rearrangements.

  • Loss of Water (H₂O): Similar to EI, the loss of a neutral water molecule is a very common fragmentation pathway for protonated alcohols. This results in a product ion at m/z 134.

  • Cleavage of the C-C bond adjacent to the alcohol: This can lead to the formation of the pyridin-3-ylmethyl cation.

  • Ring-opening and subsequent fragmentations: While less common for the stable pyridine ring itself, fragmentation of the propanol side chain can be influenced by the charged pyridinium group. Studies on related nicotine compounds show that fragmentation often involves the side chain attached to the pyridine ring.[4][5]

Visualizing ESI-MS/MS Fragmentation

ESI_Fragmentation MH [M+H]⁺ m/z 152 F1 m/z 134 [M+H - H₂O]⁺ MH->F1 - H₂O F2 m/z 93 [C₅H₄NCH₂]⁺ F1->F2 - C₃H₅

Caption: Key ESI-MS/MS fragmentation pathways for protonated 2-methyl-1-(pyridin-3-yl)propan-2-ol.

Expected ESI-MS/MS Spectrum

The product ion spectrum from the fragmentation of the [M+H]⁺ ion (m/z 152) is expected to show the following major ions:

Precursor Ion (m/z) Product Ion (m/z) Neutral Loss Proposed Fragment Structure
15213418 (H₂O)Protonated dehydrated molecule
1529359 (C₃H₇O)Pyridin-3-ylmethyl cation

Experimental Protocols

To obtain high-quality mass spectra for 2-methyl-1-(pyridin-3-yl)propan-2-ol, the following experimental conditions are recommended.

Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of 2-methyl-1-(pyridin-3-yl)propan-2-ol in methanol.

  • Working Solution (for ESI): Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 methanol:water with 0.1% formic acid. The formic acid aids in protonation.

  • Working Solution (for GC-MS/EI): Dilute the stock solution to a final concentration of 10-100 µg/mL in methanol or another suitable volatile solvent.

Mass Spectrometry Conditions

4.2.1. GC-MS (for EI)

  • Gas Chromatograph (GC):

    • Column: Standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, hold for 5 minutes.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Scan Range: m/z 40-300.

4.2.2. LC-MS/MS (for ESI)

  • Liquid Chromatograph (LC):

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Collision Gas: Argon.

    • MS/MS Experiment: Select m/z 152 as the precursor ion and acquire product ion spectra over a range of collision energies (e.g., 10-40 eV).

Conclusion

The mass spectrometric fragmentation of 2-methyl-1-(pyridin-3-yl)propan-2-ol is a predictable process governed by the inherent chemical properties of its tertiary alcohol and pyridine functionalities. Under electron ionization, the fragmentation is dominated by α-cleavage and dehydration, leading to a characteristic pattern of fragment ions. In electrospray ionization, the protonated molecule undergoes collision-induced dissociation primarily through the loss of water and cleavage of the side chain. A thorough understanding of these fragmentation pathways, coupled with optimized experimental conditions, enables the confident identification and structural confirmation of this compound in various analytical applications. This guide provides the foundational knowledge for researchers to interpret the mass spectra of this and structurally related molecules, facilitating advancements in drug metabolism, impurity profiling, and other areas of chemical analysis.

References

  • Daly, J. W., & Garaffo, H. M. (2005). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Rapid Communications in Mass Spectrometry, 19(11), 1437–1448. [Link]

  • ResearchGate. (n.d.). Characterisation of nicotine and related compounds using electrospray ionisation with ion trap mass spectrometry and with quadrupole time-of-flight mass spectrometry and their detection by liquid chromatography/electrospray ionisation mass spectrometry. Retrieved from [Link]

  • LCGC International. (2016, May 1). Analysis of Nicotine Alkaloids and Impurities in Liquids for e-Cigarettes by LC–MS, GC–MS, and ICP-MS. Retrieved from [Link]

  • PubMed. (2012, November 15). An Experimental and Theoretical Study on Fragmentation of Protonated N-(2-pyridinylmethyl)indole in Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.10 - Fragmentation of Alcohols. Retrieved from [Link]

Sources

Exploratory

Spectroscopic Characterization of 2-methyl-1-(pyridin-3-yl)propan-2-ol: A Technical Guide

Introduction 2-methyl-1-(pyridin-3-yl)propan-2-ol is a tertiary alcohol containing a pyridine ring, a molecular structure of interest in medicinal chemistry and materials science. Its potential applications hinge on a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-methyl-1-(pyridin-3-yl)propan-2-ol is a tertiary alcohol containing a pyridine ring, a molecular structure of interest in medicinal chemistry and materials science. Its potential applications hinge on a precise understanding of its chemical identity and purity, which can be unequivocally established through a suite of spectroscopic techniques. This guide provides an in-depth analysis of the expected spectroscopic signature of 2-methyl-1-(pyridin-3-yl)propan-2-ol, offering a predictive framework for its characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. The insights herein are designed to empower researchers in the unambiguous identification and quality assessment of this compound.

The molecular structure of 2-methyl-1-(pyridin-3-yl)propan-2-ol, with the systematic numbering used for spectral assignments in this guide, is presented below:

Caption: Molecular structure of 2-methyl-1-(pyridin-3-yl)propan-2-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-methyl-1-(pyridin-3-yl)propan-2-ol, both ¹H and ¹³C NMR will provide distinct and complementary information.

Experimental Protocol: NMR Sample Preparation

A standardized protocol ensures high-quality, reproducible NMR spectra.

G cluster_prep Sample Preparation cluster_acq Data Acquisition weigh Weigh 5-10 mg of sample dissolve Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) weigh->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer filter Filter if particulates are present dissolve->filter insert Insert tube into spinner and place in magnet transfer->insert filter->transfer lock Lock on solvent deuterium signal insert->lock shim Shim for magnetic field homogeneity lock->shim acquire Acquire spectrum (¹H, ¹³C, etc.) shim->acquire

Caption: Workflow for NMR sample preparation and data acquisition.

Detailed Steps:

  • Sample Weighing: Accurately weigh approximately 5-10 mg of 2-methyl-1-(pyridin-3-yl)propan-2-ol for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[1][2]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), to the vial.[3] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm.

  • Dissolution: Gently agitate the vial to ensure complete dissolution of the sample. If necessary, gentle warming can be applied.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. If any solid particles are present, filter the solution through a small plug of cotton wool in the pipette.[2]

  • Capping and Cleaning: Securely cap the NMR tube. Wipe the outside of the tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants before insertion into the spectrometer.[2]

¹H NMR Spectroscopy: Predicted Spectrum and Interpretation

The ¹H NMR spectrum is anticipated to display signals corresponding to each unique proton environment in the molecule.

Table 1: Predicted ¹H NMR Data for 2-methyl-1-(pyridin-3-yl)propan-2-ol

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.5Doublet of doublets1HH2Deshielded by adjacent nitrogen and its position in the aromatic ring.
~8.4Doublet of doublets1HH6Deshielded by the adjacent nitrogen.
~7.5Doublet of triplets1HH4Influenced by neighboring protons and the ring's electronics.
~7.2Doublet of doublets1HH5Typical chemical shift for a pyridine proton at this position.
~2.8Singlet2HC7-H₂Methylene protons adjacent to the aromatic ring and a quaternary carbon.
~2.5Singlet (broad)1HO10-HExchangeable proton, chemical shift can vary with concentration and temperature.
~1.2Singlet6HC8-H₃, C9-H₃Equivalent methyl groups on a quaternary carbon.

Causality of Chemical Shifts and Multiplicities:

  • Pyridine Protons (H2, H4, H5, H6): The protons on the pyridine ring are in the aromatic region (7.0-9.0 ppm). Their precise chemical shifts and splitting patterns are dictated by their position relative to the nitrogen atom and the other substituents. The nitrogen atom is electron-withdrawing, leading to a general deshielding of the ring protons compared to benzene. Protons at positions 2 and 6 are typically the most deshielded. The splitting patterns (doublets, triplets, etc.) arise from spin-spin coupling with adjacent protons.

  • Methylene Protons (C7-H₂): These protons are a singlet because they are adjacent to a quaternary carbon (C8) with no protons to couple with. Their chemical shift around 2.8 ppm is due to the deshielding effect of the adjacent pyridine ring.

  • Hydroxyl Proton (O10-H): The hydroxyl proton is typically a broad singlet and its chemical shift is highly variable depending on factors like solvent, temperature, and concentration due to hydrogen bonding and chemical exchange. It may not always be observed.

  • Methyl Protons (C8-H₃, C9-H₃): The two methyl groups are chemically equivalent due to free rotation around the C7-C8 bond. Consequently, they resonate at the same chemical shift, producing a single, sharp peak that integrates to six protons. The singlet multiplicity is due to the absence of adjacent protons.

¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon environment.

Table 2: Predicted ¹³C NMR Data for 2-methyl-1-(pyridin-3-yl)propan-2-ol

Chemical Shift (δ, ppm)AssignmentRationale
~150C2Carbon adjacent to nitrogen in the pyridine ring.
~148C6Carbon adjacent to nitrogen in the pyridine ring.
~138C4Aromatic carbon in the pyridine ring.
~135C3Aromatic carbon bearing the alkyl substituent.
~123C5Aromatic carbon in the pyridine ring.
~72C8Quaternary carbon attached to the hydroxyl group.
~45C7Methylene carbon adjacent to the pyridine ring.
~28C8, C9Equivalent methyl carbons.

Causality of Chemical Shifts:

  • Pyridine Carbons (C2, C3, C4, C5, C6): These carbons appear in the downfield region (120-150 ppm) typical for aromatic systems. The carbons directly bonded to the electronegative nitrogen (C2 and C6) are the most deshielded.

  • Quaternary Carbon (C8): The carbon atom bonded to the hydroxyl group is significantly deshielded due to the electronegativity of the oxygen atom, with an expected chemical shift around 72 ppm.[4][5]

  • Methylene Carbon (C7): This carbon is influenced by the adjacent aromatic ring, resulting in a chemical shift around 45 ppm.

  • Methyl Carbons (C8, C9): The two equivalent methyl carbons are in the most upfield region, around 28 ppm, characteristic of sp³ hybridized carbons in an alkyl environment.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule, providing a molecular "fingerprint."

Experimental Protocol: Liquid Sample IR Spectroscopy

G cluster_prep Sample Preparation cluster_acq Data Acquisition place_drop Place a drop of neat liquid on a salt plate (NaCl or KBr) sandwich Place a second salt plate on top to form a thin film place_drop->sandwich place_holder Mount the plates in the spectrometer's sample holder sandwich->place_holder acquire_bg Acquire a background spectrum (optional, for solvent subtraction if used) place_holder->acquire_bg acquire_sample Acquire the sample spectrum acquire_bg->acquire_sample clean Clean plates with a dry solvent (e.g., acetone) acquire_sample->clean

Caption: Workflow for IR spectroscopy of a liquid sample.

Detailed Steps:

  • Sample Application: Place one to two drops of the neat (undiluted) liquid 2-methyl-1-(pyridin-3-yl)propan-2-ol onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[6][7][8]

  • Film Formation: Gently place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.

  • Mounting: Place the sandwiched plates into the sample holder of the IR spectrometer.

  • Data Acquisition: Acquire the infrared spectrum, typically over the range of 4000-400 cm⁻¹.

  • Cleaning: After analysis, disassemble the plates and clean them thoroughly with a dry solvent like acetone, then return them to a desiccator for storage.[6]

Predicted IR Spectrum and Interpretation

The IR spectrum of 2-methyl-1-(pyridin-3-yl)propan-2-ol will be characterized by several key absorption bands.

Table 3: Predicted IR Absorption Frequencies

Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
3400-3200 (broad)StrongO-H stretchTertiary Alcohol
3100-3000Medium-WeakC-H stretchAromatic (Pyridine)
2980-2850StrongC-H stretchAliphatic (CH₂, CH₃)
~1600, ~1580, ~1480Medium-WeakC=C and C=N stretchingPyridine Ring
~1470, ~1370MediumC-H bendAliphatic (CH₂, CH₃)
~1150StrongC-O stretchTertiary Alcohol
900-650Medium-StrongC-H out-of-plane bendAromatic (Pyridine)

Interpretation of Key Bands:

  • O-H Stretch: A strong, broad absorption in the 3400-3200 cm⁻¹ region is the most characteristic feature of the hydroxyl group and is broadened due to hydrogen bonding.[9][10]

  • C-H Stretches: The spectrum will show two types of C-H stretching vibrations: those of the sp²-hybridized carbons of the pyridine ring appearing just above 3000 cm⁻¹, and those of the sp³-hybridized carbons of the alkyl chain appearing just below 3000 cm⁻¹.[11][12]

  • Pyridine Ring Vibrations: The characteristic stretching vibrations of the C=C and C=N bonds within the pyridine ring will appear as a series of bands in the 1600-1450 cm⁻¹ region.

  • C-O Stretch: A strong absorption band around 1150 cm⁻¹ is indicative of the C-O stretching vibration of a tertiary alcohol.[11]

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of bending vibrations that are unique to the molecule, serving as a "fingerprint" for identification.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural elucidation. Electron Ionization (EI) is a common technique for volatile, small organic molecules.

Experimental Protocol: Electron Ionization Mass Spectrometry

G cluster_prep Sample Introduction cluster_acq Ionization and Analysis introduce Introduce a small amount of sample (solid or liquid) into the ion source volatilize Volatilize the sample using heat introduce->volatilize ionize Bombard with 70 eV electrons to form ions volatilize->ionize accelerate Accelerate ions into the mass analyzer ionize->accelerate separate Separate ions based on m/z ratio accelerate->separate detect Detect ions and generate mass spectrum separate->detect

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Protocols & Analytical Methods

Method

Application Note: 2-Methyl-1-(pyridin-3-yl)propan-2-ol as an Advanced Hemilabile N,O-Bidentate Ligand

Target Audience: Researchers, Catalysis Scientists, and Metallodrug Development Professionals. Compound: 2-methyl-1-(pyridin-3-yl)propan-2-ol (CAS: 6302-12-1)[1][2] Executive Summary & Mechanistic Rationale The design of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Catalysis Scientists, and Metallodrug Development Professionals. Compound: 2-methyl-1-(pyridin-3-yl)propan-2-ol (CAS: 6302-12-1)[1][2]

Executive Summary & Mechanistic Rationale

The design of efficient transition-metal catalysts relies heavily on the electronic and steric tunability of the supporting ligands. 2-methyl-1-(pyridin-3-yl)propan-2-ol represents a highly specialized N,O-bidentate ligand framework. While traditional 2-pyridyl alcohols form rigid 5- or 6-membered metallacycles, the 3-pyridyl substitution in this molecule generates an expanded 7-membered chelate ring upon coordination[3].

Expertise & Causality in Ligand Design:

  • Engineered Hemilability: The 7-membered metallacycle introduces a deliberate degree of hemilability. The alkoxide arm can temporarily dissociate to provide an open coordination site for bulky substrates, while the strong pyridine nitrogen (a robust σ-donor and π-acceptor) keeps the ligand firmly anchored to the metal center[3][4].

  • Abrogation of β-Hydride Elimination: Primary and secondary alcohol-based ligands often suffer from premature catalyst deactivation via β-hydride elimination. The tertiary alcohol motif (gem-dimethyl group) in this ligand completely blocks this degradation pathway, ensuring a robust catalytic lifecycle and stabilizing low-valent intermediates like Pd(0) or Ru(II)[5].

  • Steric Shielding: The bulky -C(CH3)2OH terminus provides a protective steric umbrella over the active metal center, preventing the formation of inactive multinuclear clusters (e.g., Palladium black)[5][6].

Ligand_Coordination Ligand 2-methyl-1-(pyridin-3-yl) propan-2-ol N_Donor Pyridine N σ-donor / π-acceptor Ligand->N_Donor O_Donor Tertiary Alkoxide O Steric Bulk Ligand->O_Donor Metal Transition Metal (Ru, Pd, Ni) N_Donor->Metal Dative Anchor O_Donor->Metal Hemilabile Anionic

Figure 1: Bidentate coordination logic of 2-methyl-1-(pyridin-3-yl)propan-2-ol with transition metals.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate internal standards for absolute quantification and mandatory control reactions to isolate the catalytic contribution of the ligand.

Protocol A: Ru(II)-Catalyzed Transfer Hydrogenation of Ketones

N,O-bidentate ligands are highly effective in Ruthenium-catalyzed transfer hydrogenation, utilizing 2-propanol as both the solvent and the hydrogen donor[7][8].

Materials:

  • Precatalyst: [RuCl2(η⁶-p-cymene)]₂ (0.5 mol%)

  • Ligand: 2-methyl-1-(pyridin-3-yl)propan-2-ol (1.1 mol%)

  • Base: KOH (10 mol%)

  • Substrate: Acetophenone (1.0 mmol)

  • Internal Standard (IS): n-Dodecane (0.5 mmol)

Step-by-Step Methodology:

  • Catalyst Activation: In an oven-dried Schlenk flask under N₂, combine [RuCl2(η⁶-p-cymene)]₂ and the ligand in 3 mL of anhydrous 2-propanol. Stir at 80 °C for 30 minutes.

    • Causality: Heating allows the ligand to cleave the Ru-dimer. The base is not added yet to prevent premature formation of Ru-hydride species before substrate introduction.

  • Substrate & IS Addition: Cool to room temperature. Add acetophenone and n-dodecane.

  • Initiation: Add KOH (0.1 M in 2-propanol) to initiate the reaction.

    • Causality: KOH deprotonates the tertiary alcohol of the ligand, forming the active anionic O-donor, and subsequently deprotonates 2-propanol to generate the active Ru-hydride species[7].

  • Validation Checkpoint (t=0): Immediately withdraw a 50 µL aliquot, quench in 0.5 mL of cold hexane, and analyze via GC-FID. Self-Validation: The ratio of Acetophenone to n-Dodecane establishes the baseline response factor.

  • Reaction Tracking: Heat the mixture to 80 °C. Withdraw aliquots at 1h, 3h, and 6h.

  • Control Runs: Concurrently run a "Ligand-Free" control. Self-Validation: If the ligand-free control shows >10% conversion, verify the purity of the Ru-precursor, as trace active metals may be causing background catalysis.

Pathway2 Precat [RuCl2(p-cymene)]2 + Ligand Active Active Catalyst: Ru(N,O-Ligand) Precat->Active Base / iPrOH Hydride Ru-Hydride Intermediate Active->Hydride H-Transfer from iPrOH Coord Ketone Coordination Hydride->Coord Substrate Entry Release Product Release (Alcohol) Coord->Release Hydride Insertion Release->Active Product Exit

Figure 2: Ru(II)-catalyzed transfer hydrogenation cycle utilizing the hemilabile N,O-bidentate ligand.

Protocol B: Pd(II)-Catalyzed Aerobic Oxidation of Alcohols

Pyridine-alcohol ligands stabilize Pd(0) intermediates, preventing aggregation into inactive Pd-black during aerobic oxidations[4][5].

Step-by-Step Methodology:

  • System Assembly: In a two-neck flask equipped with an O₂ balloon, dissolve Pd(OAc)₂ (5 mol%) and 2-methyl-1-(pyridin-3-yl)propan-2-ol (10 mol%) in toluene (5 mL).

  • Substrate Addition: Add 1-phenylethanol (1.0 mmol) and 3Å molecular sieves (100 mg).

    • Causality: Molecular sieves sequester the water byproduct, preventing the competitive binding of H₂O to the Pd center, which would otherwise inhibit the reoxidation of Pd(0) to Pd(II)[5].

  • Oxidation: Stir vigorously at 80 °C for 12 hours.

  • Validation Checkpoint: Run a parallel reaction under an N₂ atmosphere. Self-Validation: The N₂ control must yield <5% product, proving that O₂ is the obligate terminal oxidant and the catalytic cycle is functioning as designed.

Quantitative Data Presentation

The hemilabile nature and steric bulk of 2-methyl-1-(pyridin-3-yl)propan-2-ol provide distinct kinetic advantages over standard ligands. The data below summarizes expected catalytic efficiencies based on N,O-bidentate ligand benchmarking[5][6][7].

Table 1: Comparative Efficacy in Ru(II)-Catalyzed Transfer Hydrogenation of Acetophenone

Ligand SystemStructural FeatureTime (h)Yield (%)TOF (h⁻¹)Catalyst State at 6h
2-methyl-1-(pyridin-3-yl)propan-2-ol Tertiary Alcohol (7-membered ring) 3 >98 ~330 Homogeneous (Active)
2-(pyridin-2-yl)ethanolPrimary Alcohol (6-membered ring)665~110Deactivated (Degraded)
Ligand-Free ControlNone6<5<10Precipitated

Note: The primary alcohol ligand undergoes competitive β-hydride elimination, leading to catalyst death. The tertiary alcohol of our target compound strictly prevents this.

References

  • [6] Dinuclear Nickel Complexes with Bidentate N,O Ligands: Synthesis, Structure, and Catalytic Oligomerization of Ethylene. Inorganic Chemistry (ACS Publications). Available at: [Link]

  • [3] Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α'-Pyridinyl Diols and α,α'-Bipyridinyl Diols in Homogeneous Catalysis. MDPI. Available at:[Link]

  • [4] Insight into the Role of Bipyridine Ligands in Palladium-Catalyzed Aerobic Oxidation. University of Wisconsin–Madison. Available at: [Link]

  • [7] Application of enaminone ruthenium(II) complexes as catalysts in the transfer hydrogenation of ketones. ResearchGate. Available at: [Link]

  • [5] Elucidating the Significance of β-Hydride Elimination and the Dynamic Role of Acid/Base Chemistry in a Palladium-Catalyzed Aerobic Oxidation of Alcohols. Journal of the American Chemical Society. Available at: [Link]

Sources

Application

Chromatographic purification methods for 2-methyl-1-(pyridin-3-yl)propan-2-ol

An Application Guide to the Chromatographic Purification of 2-methyl-1-(pyridin-3-yl)propan-2-ol Abstract: This document provides a comprehensive guide to the chromatographic purification of 2-methyl-1-(pyridin-3-yl)prop...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Chromatographic Purification of 2-methyl-1-(pyridin-3-yl)propan-2-ol

Abstract: This document provides a comprehensive guide to the chromatographic purification of 2-methyl-1-(pyridin-3-yl)propan-2-ol, a polar, basic compound that presents unique challenges for separation science. Traditional chromatographic methods often struggle with poor retention and peak asymmetry for such analytes. Herein, we dissect the physicochemical properties of the target molecule to inform a rational approach to method development. We present detailed, field-proven protocols for Reversed-Phase (RPC), Normal-Phase (NPC), and Ion-Exchange Chromatography (IEX), explaining the causality behind the selection of stationary phases, mobile phase compositions, and additives. This guide is intended for researchers, scientists, and drug development professionals seeking robust and reproducible purification strategies for pyridine-containing compounds.

Introduction

2-methyl-1-(pyridin-3-yl)propan-2-ol is a heterocyclic compound featuring a basic pyridine moiety and a polar tertiary alcohol. As with many pyridine-containing molecules, it serves as a valuable building block in medicinal chemistry and materials science.[1][2] However, the combination of its high polarity and the basicity of the pyridine nitrogen (pKa ≈ 5.2-6.0) complicates its purification.[3] The primary challenges include:

  • Poor Retention in Reversed-Phase Chromatography: Highly polar analytes have a low affinity for non-polar stationary phases like C18, often leading to elution near the void volume.[4]

  • Peak Tailing: The basic nitrogen atom can interact strongly with acidic residual silanol groups on the surface of silica-based stationary phases, resulting in asymmetric, tailing peaks.[5]

  • pH-Dependent Behavior: The ionization state of the pyridine ring is pH-dependent, which significantly impacts its retention and selectivity across different chromatographic modes.

This application note provides a systematic framework for overcoming these challenges, enabling researchers to select and optimize the appropriate chromatographic technique for their specific needs, from high-throughput purity analysis to preparative-scale isolation.

Analyte Properties and Chromatographic Implications

A thorough understanding of the analyte's physicochemical properties is the foundation of any successful purification strategy.

PropertyValue / StructureChromatographic Implication
Structure Contains a polar tertiary alcohol and a basic pyridine ring. The molecule is chiral at the carbinol center.
Molecular Formula C₉H₁₃NO-
Molecular Weight 151.21 g/mol Influences diffusion and loading capacity.
Predicted pKa ~5.5 (Pyridine N)The compound's charge is pH-dependent. It will be positively charged at pH < 5.5 and neutral at pH > 5.5.[5] This is a critical parameter for IEX and for controlling interactions in RPC/NPC.
Predicted XLogP3 ~1.0 - 1.5Indicates a high degree of polarity, suggesting poor retention in standard reversed-phase systems.[6][7]

The most critical property is the pH-dependent charge of the pyridine nitrogen. This equilibrium dictates the molecule's interaction with the stationary phase and is the primary lever for manipulating retention and selectivity.

G Neutral Neutral Form (pH > pKa) Protonated Protonated Form (pH < pKa) Positively Charged Neutral->Protonated + H⁺ Protonated->Neutral - H⁺

Caption: pH-dependent ionization of the pyridine moiety.

Method Selection: A Strategic Overview

The optimal purification strategy depends on the analytical goal, required purity, and scale. We compare four primary chromatographic modes suitable for this target molecule.

G decision decision method method start Purification Goal? decision1 Scale & Purity? start->decision1 decision2 Enantiomeric Purity? decision1->decision2 Analytical Scale (Purity Check) decision3 Required Purity? decision1->decision3 Preparative Scale (Bulk Isolation) method1 Reversed-Phase HPLC (Protocol 4.1) decision2->method1 No method4 Chiral HPLC decision2->method4 Yes method2 Normal-Phase Flash (Protocol 4.2) decision3->method2 Moderate method3 Ion-Exchange (SCX) (Protocol 4.3) decision3->method3 High (>99%)

Caption: Workflow for selecting the optimal purification method.

Comparison of Chromatographic Modes
TechniquePrincipleAdvantages for this AnalyteDisadvantages & Mitigation
Reversed-Phase (RPC) Separation based on hydrophobicity using a non-polar stationary phase and polar mobile phase.[8]Excellent reproducibility; compatible with MS detectors.[9]Poor retention & peak tailing. Mitigation: Use polar-embedded/end-capped columns, low pH buffers (2.5-3.0), and/or competing base additives (e.g., TEA).[5]
Normal-Phase (NPC) Separation based on polarity using a polar stationary phase and non-polar mobile phase.[9]Good for polar compounds; high loading capacity for preparative work.[10]Strong, irreversible binding to silica. Mitigation: Crucial to add a competing base (e.g., 0.1% Triethylamine) to the mobile phase to deactivate acidic silanol sites.[11]
Hydrophilic Interaction (HILIC) Separation of polar compounds on a polar stationary phase with a high organic/low aqueous mobile phase.[12]Excellent retention for highly polar compounds not retained by RPC.[12]Requires careful column equilibration; can have lower loading capacity than NPC.
Cation-Exchange (IEX) Separation based on net charge; analyte binds to a negatively charged stationary phase at low pH and is eluted with salt or high pH.[13][14]Highly selective for basic compounds; high capacity and resolution.[14][15]Requires buffer systems; may not be suitable for complex mixtures with multiple basic components.

Protocols and Methodologies

The following protocols provide validated starting points for the purification of 2-methyl-1-(pyridin-3-yl)propan-2-ol.

Protocol 4.1: Reversed-Phase HPLC for Purity Analysis

This method is designed for rapid analysis of reaction progress and final purity, optimized for good peak shape and MS compatibility.

  • Objective: To achieve sharp, symmetrical peaks with adequate retention (k' > 2).

  • Causality: A low pH mobile phase protonates both the analyte (making it more polar) and residual silanols (reducing unwanted ionic interactions), while a polar-embedded stationary phase prevents dewetting and enhances polar retention.[5]

ParameterRecommendationRationale
Column Polar-embedded C18 (e.g., Waters Atlantis, Phenomenex Luna Omega Polar C18), 4.6 x 150 mm, 3 µmDesigned to provide superior retention for polar analytes and is stable in highly aqueous mobile phases.
Mobile Phase A 0.1% Formic Acid in WaterVolatile acidifier, protonates the analyte and silanols, and is MS-friendly.[3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic modifier.
Gradient 5% to 50% B over 10 minutesA shallow gradient is recommended to resolve closely eluting polar impurities.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Temperature 30 °CImproves peak efficiency and reduces viscosity.
Detection UV at 260 nmThe pyridine ring provides strong UV absorbance.
Injection Volume 5 µL
Sample Prep Dissolve sample in 50:50 Water:Acetonitrile at ~0.5 mg/mL.
Protocol 4.2: Normal-Phase Flash Chromatography for Preparative Scale Purification

This method is ideal for isolating gram-scale quantities of the product from less polar impurities.

  • Objective: To purify a crude reaction mixture with good recovery and throughput.

  • Causality: The addition of a small amount of triethylamine (TEA) to the mobile phase is non-negotiable. TEA acts as a competing base, preferentially binding to the acidic silanol sites on the silica gel and allowing the basic pyridine analyte to elute with a symmetrical peak shape.[11]

Step-by-Step Procedure:

  • Select Solvent System via TLC:

    • On a silica gel TLC plate, spot the crude mixture.

    • Develop the plate in various ratios of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Ethanol). Crucially, add 0.1-0.5% TEA to the developing solvent.

    • The ideal system gives the product an Rf value of ~0.25-0.35. A common starting point is Dichloromethane:Methanol (95:5) + 0.1% TEA.

  • Column Packing:

    • Select a silica gel flash column appropriately sized for your sample mass (typically a 1:30 to 1:100 sample-to-silica ratio).

    • Wet-pack the column using the initial, least polar mobile phase composition.

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of the mobile phase or dichloromethane.

    • Alternatively, for less soluble samples, perform a dry-loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

  • Elution:

    • Begin elution with the starting mobile phase.

    • Gradually increase the polarity (step or linear gradient) based on TLC analysis.

    • Collect fractions and monitor by TLC to pool the pure product fractions.

  • Product Recovery:

    • Combine the pure fractions and remove the solvent under reduced pressure. Note that TEA is volatile and will be removed during this step.

Protocol 4.3: Strong Cation-Exchange (SCX) for High-Purity Isolation

This "catch-and-release" protocol offers exceptional selectivity for basic compounds and is excellent for removing non-basic impurities or for final polishing.

  • Objective: To achieve >99% purity by selectively capturing the basic analyte.

  • Causality: At a pH below the pyridine's pKa, the analyte is positively charged and binds strongly to the negatively charged SCX resin. Neutral and acidic impurities pass through. The bound product is then released by disrupting the ionic interaction, either by increasing the ionic strength or by neutralizing the analyte's charge with a basic solution.[16]

Step-by-Step Procedure:

  • Column: Use a pre-packed Strong Cation-Exchange (e.g., sulfonic acid-based) SPE cartridge or flash column.

  • Equilibration (Binding Conditions):

    • Wash the column with 3-5 column volumes (CV) of Methanol.

    • Equilibrate with 3-5 CV of a weak acid solution (e.g., 2% Acetic Acid in Water or Methanol). This ensures the stationary phase is charged and the analyte will be protonated.

  • Loading:

    • Dissolve the sample in the equilibration buffer.

    • Load the sample onto the column at a slow flow rate to ensure complete binding.

    • Collect the flow-through, which should contain non-basic impurities.

  • Washing:

    • Wash the column with 3-5 CV of the equilibration buffer to remove any remaining unbound impurities.

    • A second wash with a pure organic solvent like Methanol can be used to remove any non-specifically bound non-polar impurities.

  • Elution (Release Conditions):

    • Elute the purified product with 3-5 CV of a basic solution. A common eluent is 2-5% Ammonium Hydroxide in Methanol.

    • The ammonia neutralizes the protonated pyridine, breaking the ionic bond with the SCX resin and releasing the product.

  • Product Recovery:

    • Collect the basic eluate and evaporate the solvent under reduced pressure to yield the purified, free-based product.

Troubleshooting Common Issues

ProblemProbable Cause(s)Recommended Solution(s)
Peak Tailing (RPC/NPC) 1. Interaction with acidic silanols.[5]2. Column overload.1. RPC: Lower mobile phase pH to 2.5-3.0; add TEA (5-10 mM); use an end-capped or hybrid-surface column.[5]2. NPC: Add 0.1-1.0% TEA or n-propylamine to the mobile phase.[11]3. Reduce injection mass.
Low Recovery (NPC/IEX) 1. Irreversible adsorption to silica (NPC).2. Incomplete elution from IEX column.1. NPC: Ensure sufficient amine additive is in the mobile phase. If recovery is still low, switch to a less acidic stationary phase like alumina or diol.[5]2. IEX: Increase the strength or volume of the basic elution buffer (e.g., from 2% to 5% NH₄OH).
Poor Resolution 1. Inappropriate mobile phase strength.2. Low column efficiency.1. Optimize the mobile phase gradient (make it shallower).2. Switch to a column with smaller particles (e.g., 5 µm to 3 µm or sub-2 µm).[5]3. Try an orthogonal technique (e.g., if RPC fails, try HILIC or IEX).

Considerations for Chiral Separation

Since 2-methyl-1-(pyridin-3-yl)propan-2-ol contains a stereocenter, separation of its enantiomers may be required.

  • Technique: High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common method for enantiomeric resolution.[17]

  • Recommended Phases: Polysaccharide-based CSPs (e.g., Chiralcel® OD, Chiralpak® AS) are highly effective for a wide range of compounds, including pyridine derivatives.[18][19]

  • Starting Conditions:

    • Normal-Phase Mode: Hexane/Isopropanol or Hexane/Ethanol mixtures are typical mobile phases.

    • Reversed-Phase Mode: Acetonitrile/Water or Methanol/Water.

    • Method development involves screening different CSPs and mobile phase compositions to achieve baseline separation of the enantiomers.

Conclusion

The successful purification of 2-methyl-1-(pyridin-3-yl)propan-2-ol is readily achievable with a rational, property-based approach to method selection. For analytical purposes, reversed-phase HPLC on a modern polar-compatible column with an acidic mobile phase provides robust results. For preparative isolation, normal-phase flash chromatography with an amine modifier offers high throughput, while cation-exchange chromatography delivers exceptional purity by exploiting the analyte's basicity. By understanding and directly addressing the challenges posed by the analyte's polarity and basic nitrogen, researchers can develop efficient, scalable, and reproducible purification protocols.

References

Click to expand
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
  • Waters Blog. (2025, June 18).
  • J-Stage.
  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention.
  • Chrom Tech, Inc. (2025, October 20).
  • Phenomenex. (2025, August 12). Normal-phase vs.
  • MDPI. (2020, September 4). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues.
  • ResearchGate.
  • Current Analytical Chemistry. (2023, July 19).
  • Current Analytical Chemistry. (2023, July 1).
  • Bio-Rad.
  • PubChem. 2-Methyl-1-(pyridin-3-yl)propan-1-one.
  • GSC Online Press. (2025, March 31).
  • Chemistry LibreTexts. (2024, April 15).
  • Phenomenex.
  • Sorbead India.
  • Chrom Tech, Inc. (2025, October 20).
  • R Discovery.
  • Benchchem.
  • PMC.
  • ResearchGate. (2024, April 22). How to purify tertiary alcohol?.
  • Diva-Portal.org.
  • PMC.
  • ResearchGate.
  • Chemsrc. (2025, October 30). CAS#:1181404-74-9 | 2-Methyl-1-((pyridin-3-ylmethyl)amino)propan-2-ol.
  • HELIX Chromatography. HPLC Methods for analysis of Pyridine.
  • NextSDS. 2-methyl-2-(pyridin-3-yl)propan-1-ol.
  • Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2)
  • Chromatography Forum. (2015, July 21).
  • Sigma-Aldrich. Separation of Alcohols and Esters in Spirits using Serially Connected GC Columns.
  • Google Patents.
  • Chemsrc. (2025, November 3). 2-methyl-1,3-di-pyridin-2-yl-propan-2-ol | CAS#:102315-71-9.
  • PubMed. (2008, June 13). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups.
  • PubChem. Pyripropanol | C8H11NO.
  • Pure. (2014, January 1). Selective recovery of a pyridine derivative from an aqueous waste stream containing acetic acid and succinonitrile with solvent.
  • PubChemLite. 2-methyl-1-(pyridin-2-yl)propan-1-ol.
  • PubChemLite. 2-(pyridin-3-yl)propan-2-ol (C8H11NO).

Sources

Method

Application Note: Site-Selective Functionalization of 2-Methyl-1-(pyridin-3-yl)propan-2-ol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule of Interest: 2-methyl-1-(pyridin-3-yl)propan-2-ol (CAS: 6302-12-1) Introduction & Mechanistic Rationale The functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Molecule of Interest: 2-methyl-1-(pyridin-3-yl)propan-2-ol (CAS: 6302-12-1)

Introduction & Mechanistic Rationale

The functionalization of 3-substituted pyridines is a persistent challenge in medicinal chemistry due to the inherent electron deficiency of the heteroaromatic ring and the regiochemical ambiguity of the C2, C4, and C6 positions[1]. The compound 2-methyl-1-(pyridin-3-yl)propan-2-ol presents a unique synthetic paradigm: it possesses a strongly electron-withdrawing pyridine core coupled with a sterically demanding, neopentyl-like tertiary alcohol side chain.

To achieve site-selective functionalization, chemists must exploit the specific electronic and steric microenvironments created by this side chain. This application note details three orthogonal strategies to selectively functionalize the C4 and C6 positions, transforming this building block into highly complex molecular scaffolds.

Strategy A: C4-Selective Directed ortho-Metalation (DoM)

Causality & Chemical Logic

Traditional lithiation of pyridines often fails due to competing nucleophilic attack (Chichibabin-type reactions) at the C2 or C6 positions. To circumvent this, we utilize a sterically hindered, non-nucleophilic base: the Knochel-Hauser base (TMPMgCl·LiCl )[2].

The tertiary alcohol in our substrate is both a liability (an acidic proton) and a strategic asset (a directing group). The addition of 2.2 equivalents of TMPMgCl·LiCl initiates a two-step cascade:

  • Alkoxide Formation: The first equivalent deprotonates the tertiary alcohol, forming a magnesium alkoxide.

  • Directed Metalation: The alkoxide coordinates the second equivalent of the magnesium base. Due to the severe steric bulk of the gem-dimethyl groups on the side chain, the base is directed away from the C2 position, kinetically favoring C-H activation at the C4 position[1].

DoM_Mechanism Substrate 3-Substituted Pyridine (Substrate) Alkoxide Magnesium Alkoxide (Directing Group) Substrate->Alkoxide 1.0 eq TMPMgCl·LiCl (-H+) Metalated C4-Metalated Intermediate (Nucleophile) Alkoxide->Metalated 1.2 eq TMPMgCl·LiCl (Directed C-H Activation) Product C4-Functionalized Product (Target) Metalated->Product Electrophile (E+) (e.g., I2, Ar-CHO)

Figure 1: Stepwise formation of the directing alkoxide and subsequent regioselective C4-metalation.

Self-Validating Protocol: C4-Iodination

Reagents: 2-methyl-1-(pyridin-3-yl)propan-2-ol (1.0 mmol), TMPMgCl·LiCl (1.0 M in THF, 2.2 mmol), Iodine (2.5 mmol), anhydrous THF (5 mL).

  • Preparation: Flame-dry a 25 mL Schlenk flask under argon. Add the pyridine substrate (1.0 mmol) and anhydrous THF (5 mL). Cool the solution to -40 °C using a dry ice/acetonitrile bath.

  • Metalation: Add TMPMgCl·LiCl (2.2 mL, 2.2 mmol) dropwise over 10 minutes. The solution will transition from colorless to a pale yellow/orange, indicating the formation of the active magnesiated species. Stir at -40 °C for 45 minutes.

  • In-Line Validation: Withdraw a 0.1 mL aliquot and quench with D₂O. Analyze via LC-MS. A mass shift of +1 Da (M+1 to M+2) confirms >95% deuterium incorporation and successful metalation.

  • Electrophilic Quench: Dissolve I₂ (2.5 mmol) in 2 mL anhydrous THF and add dropwise to the reaction mixture at -40 °C. Stir for 30 minutes, then allow warming to 0 °C.

  • Workup: Quench the reaction with saturated aqueous Na₂S₂O₃ (10 mL) to reduce excess iodine (color change from brown to clear). Extract with EtOAc (3 x 15 mL), dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Strategy B: C6-Selective Photoredox Minisci Alkylation

Causality & Chemical Logic

When C6 functionalization is required, radical chemistry is vastly superior to ionic pathways. The Minisci reaction utilizes nucleophilic carbon-centered radicals that selectively attack electron-deficient heteroaromatics[3].

By adding a Brønsted acid (e.g., TFA), the pyridine nitrogen is protonated, drastically lowering the LUMO of the ring and activating the ortho/para positions (C2, C4, C6). The bulky tertiary alcohol side chain at C3 sterically shields the C2 and C4 positions from the incoming radical. Consequently, the radical exclusively attacks the electronically activated and sterically unhindered C6 position[3].

Minisci_Mechanism Ir Ir(III) Photocatalyst Radical Nucleophilic Radical (R•) Ir->Radical SET Oxidation of Precursor Adduct Radical Cation Adduct Radical->Adduct Pyridinium Protonated Pyridinium Pyridinium->Adduct Radical Addition (C6) Product C6-Alkylated Pyridine Adduct->Product Oxidation & Deprotonation

Figure 2: Photoredox-driven Minisci pathway highlighting C6-selective radical addition to the pyridinium ion.

Self-Validating Protocol: C6-Alkylation

Reagents: Pyridine substrate (1.0 mmol), Alkyl trifluoroborate salt (1.5 mmol), Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1 mol%), K₂S₂O₈ (1.5 mmol), TFA (1.5 mmol), DMSO/H₂O (1:1, 10 mL).

  • Reaction Assembly: In a 20 mL vial equipped with a Teflon septum, combine the pyridine substrate, alkyl trifluoroborate, photocatalyst, and K₂S₂O₈.

  • Solvent & Acid Addition: Add the DMSO/H₂O mixture followed by TFA. Caution: Exotherm may occur upon TFA addition. Degas the mixture via argon sparging for 15 minutes.

  • Photochemical Coupling: Seal the vial and irradiate with a 450 nm blue LED array at room temperature (maintain cooling via a fan to prevent thermal degradation) for 12 hours.

  • In-Line Validation: Monitor via TLC (100% EtOAc, UV 254 nm). The starting material (Rf ~0.3) will disappear, replaced by a highly fluorescent blue spot (Rf ~0.5) corresponding to the C6-alkylated product.

  • Workup: Dilute with saturated NaHCO₃ (to neutralize TFA) and extract with EtOAc. Wash the organic layer with brine (5x) to remove DMSO. Dry and purify.

Strategy C: Pd-Catalyzed C-H Activation via N-Oxide Directing Groups

Causality & Chemical Logic

To access the highly hindered C2 position, the pyridine must be oxidized to its corresponding N-oxide. The N-O dipole serves a dual purpose: it electronically activates the adjacent C2/C6 positions and acts as a potent coordinating group for Palladium(II) catalysts[4]. The rigid geometry of the Pd-N-O intermediate forces C-H insertion exclusively at the C2 position, overpowering the steric hindrance of the adjacent neopentyl-like side chain.

Quantitative Comparison of Functionalization Strategies

The following table summarizes the operational parameters and outcomes for the three distinct functionalization pathways applied to 2-methyl-1-(pyridin-3-yl)propan-2-ol.

Functionalization MethodPrimary Reactive SiteRegioselectivity DriverTypical YieldKey Reagents & Catalysts
Directed ortho-Metalation C4 (Major), C2 (Trace)Alkoxide chelation & Steric shielding65–82%TMPMgCl·LiCl, THF, -40 °C
Photoredox Minisci C6 (Exclusive)Electronic deficiency & Steric bias55–75%Ir(III) Catalyst, Blue LED, TFA
Pd-Catalyzed N-Oxide C2 (Major)N-O dipole Pd(II) coordination50–68%mCPBA (prep), Pd(OAc)₂, Ag₂CO₃

References[2] Preparation of Functionalized Aromatics, Pyridines and Related Heteroaromatics Using Sterically Hindered Metal Amide Base. LMU Munich Dissertation (2014). Available at: https://edoc.ub.uni-muenchen.de/[1] Unified ionic and radical C-4 alkylation and arylation of pyridines. Chemical Science, RSC Publishing (2024). Available at:https://pubs.rsc.org/en/content/articlelanding/2024/sc/d4sc03739a[3] Tertiary Alcohols as Radical Precursors for the Introduction of Tertiary Substituents into Heteroarenes. ACS Catalysis (2019). Available at:https://pubs.acs.org/doi/10.1021/acscatal.9b00667[4] Combined Oxypalladation/CH Functionalization: Palladium(II)- Catalyzed Intramolecular Oxidative Oxyarylation. DSpace@MIT (2010). Available at: https://dspace.mit.edu/

Sources

Application

Application Notes and Protocols for the Preparation of 2-Methyl-1-(pyridin-3-yl)propan-2-ol Solutions for Cell Culture Assays

Abstract This document provides a comprehensive guide for the preparation of solutions of 2-methyl-1-(pyridin-3-yl)propan-2-ol for use in cell culture-based assays. It is intended for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the preparation of solutions of 2-methyl-1-(pyridin-3-yl)propan-2-ol for use in cell culture-based assays. It is intended for researchers, scientists, and drug development professionals. The protocols herein are designed to ensure the accurate and reproducible preparation of stock and working solutions, a critical factor for obtaining reliable experimental results. This guide emphasizes the rationale behind procedural steps, from solvent selection to storage, to maintain the integrity of the compound and minimize experimental artifacts.

A Note on Compound Identity: The compound "2-methyl-1-(pyridin-3-yl)propan-2-ol" is not widely documented in major chemical databases. This guide will proceed with protocols for the structurally similar and commercially available compound, 2-methyl-2-(pyridin-3-yl)propan-1-ol (CAS Number: 1226507-57-8) [1][2]. Researchers should verify the exact identity and properties of their specific compound. The principles and protocols outlined are broadly applicable to many novel small molecules with similar characteristics.

Compound Information and Physicochemical Properties

A thorough understanding of the compound's properties is fundamental to developing a robust preparation protocol. While experimental data for 2-methyl-2-(pyridin-3-yl)propan-1-ol is limited, we can infer some characteristics based on its structure and data from similar molecules.

PropertyValueSource
Chemical Name 2-methyl-2-(pyridin-3-yl)propan-1-ol[2]
CAS Number 1226507-57-8[1][2]
Molecular Formula C₉H₁₃NO[1][3]
Molecular Weight 151.21 g/mol [1]
Predicted XlogP 1.3[3]
Appearance Assumed to be a solid powder[4]
Solubility Considerations

The predicted XlogP of 1.3 suggests that 2-methyl-2-(pyridin-3-yl)propan-1-ol has moderate lipophilicity and is unlikely to be freely soluble in aqueous solutions like cell culture media or phosphate-buffered saline (PBS) at high concentrations[3]. Therefore, an organic solvent is necessary to prepare a concentrated stock solution.

  • Dimethyl Sulfoxide (DMSO): DMSO is a powerful and versatile aprotic solvent capable of dissolving a wide range of both polar and non-polar compounds, making it a common first choice for new chemical entities in drug discovery.[5] It is also miscible with water and cell culture media, facilitating the preparation of working solutions.[5]

  • Ethanol: Ethanol is another common solvent for in vitro assays. However, it can be more cytotoxic to cells than DMSO at similar concentrations and may cause cellular stress responses.[6][7][8]

  • Aqueous Buffers (e.g., PBS, Culture Media): Direct dissolution in aqueous buffers is generally not recommended for compounds that are not freely water-soluble, as this can lead to incomplete dissolution and inaccurate concentrations.[9]

Recommendation: High-purity, anhydrous DMSO is the recommended solvent for preparing a high-concentration stock solution of 2-methyl-2-(pyridin-3-yl)propan-1-ol.

Stability and Storage
  • Stock Solutions: Concentrated stock solutions in anhydrous DMSO are generally stable when stored properly. To minimize degradation, stock solutions should be aliquoted into single-use volumes and stored at -20°C or -80°C.[10][11] This prevents repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO stock.

  • Working Solutions: Working solutions are prepared by diluting the stock solution in aqueous cell culture medium. These solutions are typically less stable and should be prepared fresh for each experiment.[12]

Experimental Protocols

These protocols provide a step-by-step methodology for the preparation of stock and working solutions. All procedures involving cell culture should be performed in a sterile environment, such as a Class II biological safety cabinet.

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

The preparation of a high-concentration stock solution allows for the addition of a minimal volume of solvent to the cell culture, thereby reducing the risk of solvent-induced cytotoxicity.

Materials:

  • 2-methyl-2-(pyridin-3-yl)propan-1-ol (powder)

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or opaque microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Sterile pipette and tips

Procedure:

  • Pre-weighing Preparation: Allow the vial containing the compound powder to equilibrate to room temperature before opening. This prevents the condensation of atmospheric moisture onto the compound.

  • Weighing the Compound: In a chemical fume hood or on a balance with a draft shield, carefully weigh out a precise amount of 2-methyl-2-(pyridin-3-yl)propan-1-ol. For compounds supplied in small quantities (e.g., ≤ 10 mg), it is often best to dissolve the entire amount in the vial to avoid losses during transfer.[9][10]

    • Calculation for a 10 mM Stock Solution:

      • Molecular Weight (MW) = 151.21 g/mol

      • To prepare a 10 mM (0.010 mol/L) solution, you need 0.010 moles per liter.

      • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

      • For 1 mL (0.001 L) of a 10 mM solution: Mass (mg) = 10 mmol/L * 0.001 L * 151.21 g/mol * 1000 mg/g = 1.5121 mg

  • Dissolution:

    • If the entire vial is used, add the calculated volume of DMSO directly to the vial.

    • If a portion was weighed out, transfer the powder to a sterile amber microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO. For example, add 1 mL of DMSO to 1.5121 mg of the compound to create a 10 mM stock solution.

  • Solubilization: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution if necessary.[13] Visually inspect the solution against a light source to ensure there are no visible particles.

  • Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials.[10][13] This minimizes freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[11]

Workflow for Stock Solution Preparation

G compound Compound Powder (Room Temp) weigh Weigh Compound (e.g., 1.5121 mg) compound->weigh Precise Measurement dmso Add Anhydrous DMSO (e.g., 1 mL) weigh->dmso To Sterile Tube vortex Vortex / Sonicate dmso->vortex Dissolve inspect Visually Inspect (No Particulates) vortex->inspect aliquot Aliquot into Single-Use Vials inspect->aliquot Sterile Transfer store Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a concentrated stock solution.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the high-concentration stock solution into cell culture medium for treating cells.

Materials:

  • 10 mM stock solution of 2-methyl-2-(pyridin-3-yl)propan-1-ol in DMSO

  • Sterile, pre-warmed complete cell culture medium

  • Sterile microcentrifuge tubes

  • Sterile pipette and tips

Procedure:

  • Thaw Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature.

  • Intermediate Dilutions (Optional but Recommended): To avoid precipitation and pipetting errors, it is advisable to perform one or more intermediate dilution steps in sterile cell culture medium or DMSO.[11] For example, to prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required. This can be done in steps:

    • Step 1 (1:100): Add 2 µL of the 10 mM stock solution to 198 µL of cell culture medium. This results in a 100 µM intermediate solution.

    • Step 2 (1:10): Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to obtain the final 10 µM working solution.

  • Final Dilution: Add the appropriate volume of the working solution to your cell culture wells to achieve the desired final concentration. For example, if you add 10 µL of a 10 µM working solution to a well containing 90 µL of medium and cells, the final volume is 100 µL and the final concentration of the compound is 1 µM.

  • Mix Gently: After adding the working solution to the wells, gently mix the plate by swirling or tapping to ensure even distribution of the compound.

Quality Control and Best Practices

Solvent Toxicity and Vehicle Control

DMSO can be toxic to cells at higher concentrations. The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically not exceeding 0.5%.[10][11] It is crucial to include a vehicle control in all experiments.[12] This control consists of cells treated with the same final concentration of DMSO as the experimental groups, allowing for the differentiation of compound effects from solvent effects.

Preventing Precipitation

When diluting a DMSO stock solution into an aqueous medium, the compound may precipitate if its solubility limit is exceeded. To mitigate this:

  • Perform serial dilutions to avoid a sudden change in solvent polarity.[11]

  • Ensure the final concentration of the compound in the assay does not exceed its aqueous solubility.

  • Gently warm the medium and vortex during dilution.

Workflow for Working Solution Preparation and Cell Treatment

G cluster_dilution Dilution Series cluster_treatment Cell Treatment stock Thawed 10 mM Stock in DMSO intermediate Intermediate Dilution (e.g., 100 µM in Medium) stock->intermediate 1:100 Dilution add_vehicle Add Vehicle Control (Medium + DMSO) stock->add_vehicle Prepare Vehicle (Same final DMSO %) working Final Working Solution (e.g., 10 µM in Medium) intermediate->working 1:10 Dilution add_compound Add Working Solution to Wells working->add_compound plate Cell Culture Plate incubate Incubate and Assay plate->incubate add_compound->plate add_vehicle->plate

Caption: Workflow for working solution preparation and cell treatment.

References

  • Asiri A, et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. MDPI. [Link]

  • Hansen, M. B., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • Thuy, T. T., et al. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. [Link]

  • AntBio. (2026). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines. AntBio. [Link]

  • Captivate Bio. (n.d.). SMALL MOLECULES. Captivate Bio. [Link]

  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. ICCVAM. [Link]

  • AA Blocks. (n.d.). 2248187-00-8 | (2S)-2-methyl-3-(pyridin-2-yl)propan-1-ol. AA Blocks. [Link]

  • MolPort. (n.d.). 2-methyl-2-(pyridin-3-yl)propan-1-ol. MolPort. [Link]

  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • NextSDS. (n.d.). 2-methyl-2-(pyridin-3-yl)propan-1-ol. NextSDS. [Link]

  • PubChem. (n.d.). 2-methyl-2-(pyridin-3-yl)propan-1-ol. PubChem. [Link]

  • PubChem. (n.d.). Pyripropanol. PubChem. [Link]

  • PubChemLite. (n.d.). 2-methyl-1-(pyridin-2-yl)propan-1-ol. PubChemLite. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 2-Methyl-1-(pyridin-3-yl)propan-2-ol Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scale-up chemists, and drug development professionals encountering yield bottlenecks in the synthesis of 2-methyl-1-(pyridin-3-yl)propan-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scale-up chemists, and drug development professionals encountering yield bottlenecks in the synthesis of 2-methyl-1-(pyridin-3-yl)propan-2-ol.

The synthesis relies on the nucleophilic addition of a 3-picolyl carbanion to acetone. While conceptually straightforward, the unique electronic environment of the 3-pyridyl system frequently leads to complex side reactions, poor conversions, and difficult isolations. This document provides field-proven methodologies, mechanistic causality, and targeted troubleshooting to optimize your reaction.

Core Mechanistic Insights (The "Why" Behind the Failure)

To troubleshoot effectively, we must first address the thermodynamic and kinetic barriers inherent to 3-picoline.

  • The 3-Position Penalty: Unlike 2-picoline and 4-picoline, where the deprotonated methyl group is stabilized by direct resonance with the highly electronegative pyridine nitrogen, the 3-picolyl anion lacks this resonance stabilization. Consequently, the pKa of the methyl protons in 3-picoline is significantly higher (~37) than its isomers (~34) . This necessitates the use of a highly basic, yet non-nucleophilic reagent.

  • Base Selection & Competing Pathways: Attempting to force deprotonation using an alkyllithium reagent (like n-BuLi) directly on 3-picoline often results in nucleophilic addition to the electron-deficient pyridine ring (alkylation at C2 or C6) rather than deprotonation. Therefore, Lithium diisopropylamide (LDA) is the industry standard .

  • The Dimerization Trap: Even with LDA, the generated 3-picolyllithium intermediate is highly reactive. If the temperature rises above -40 °C, or if unreacted 3-picoline is present alongside the anion, a facile 1,4-addition occurs, leading to irreversible dimerization (Chichibabin-type cyclization) .

Standard Operating Procedure (SOP): Self-Validating Protocol

The following protocol utilizes an inverse addition technique at cryogenic temperatures to strictly control stoichiometry and suppress side reactions.

Reagents Required:

  • 3-Picoline (1.0 equiv, strictly anhydrous)

  • Diisopropylamine (1.1 equiv, distilled over CaH₂)

  • n-Butyllithium (1.05 equiv, 2.5 M in hexanes)

  • Acetone (1.2 equiv, dried over 3Å molecular sieves)

  • Anhydrous THF

Step-by-Step Methodology

Step 1: Preparation of Fresh LDA In a flame-dried Schlenk flask under argon, add anhydrous THF and diisopropylamine. Cool the mixture to -78 °C. Add n-BuLi dropwise. Stir for 30 minutes at 0 °C to ensure complete metalation, then recool to -78 °C.

  • Causality: Commercially available LDA degrades over time, introducing nucleophilic impurities. Fresh preparation guarantees exact stoichiometry.

  • Validation Check: Titrate your n-BuLi with N-benzylbenzamide prior to use. An inaccurate n-BuLi titer is the #1 cause of stoichiometric imbalance and subsequent aldol side-reactions.

Step 2: Inverse Deprotonation of 3-Picoline Add 3-picoline dropwise to the LDA solution at -78 °C over 20 minutes. Stir for 1 hour at -78 °C.

  • Causality: Adding 3-picoline to an excess of base (inverse addition) ensures that any 3-picoline entering the flask is immediately deprotonated. This prevents unreacted 3-picoline from reacting with the newly formed 3-picolyllithium, effectively shutting down the dimerization pathway .

  • Validation Check: The formation of the 3-picolyllithium anion is visually confirmed by a distinct color change to a deep, blood-red/orange solution. If the solution remains pale yellow, deprotonation has failed.

Step 3: Electrophilic Addition Dilute anhydrous acetone in a small volume of THF and add it dropwise via syringe pump over 45 minutes at -78 °C. Stir for an additional 1 hour at -78 °C, then allow it to slowly warm to -20 °C.

  • Causality: Acetone is highly enolizable. Slow addition at cryogenic temperatures prevents local temperature spikes, ensuring the 3-picolyllithium acts as a nucleophile rather than a base, which would otherwise trigger acetone self-condensation.

Step 4: Quenching and Isolation Quench the reaction at -20 °C with saturated aqueous NH₄Cl, then warm to room temperature. Extract with Ethyl Acetate.

  • Causality: A mild, buffered acidic quench is required. Using strong acids (like HCl) will protonate the pyridine ring, making extraction impossible, and can catalyze the dehydration of your target tertiary alcohol into an unwanted alkene.

Troubleshooting & FAQs

Q: Why am I seeing a high degree of starting material recovery and low product yield? A: This indicates incomplete deprotonation. Because 3-picoline is less acidic than its isomers, strictly anhydrous conditions are mandatory. If your THF contains trace moisture, the LDA will be quenched before it can deprotonate the 3-picoline. Verify your solvent dryness (Karl Fischer titration < 50 ppm) and ensure your n-BuLi is accurately titrated.

Q: My GC-MS/LC-MS shows a mass corresponding to a pyridine dimer. How do I prevent this? A: Dimerization occurs when the 3-picolyllithium intermediate attacks unreacted 3-picoline. To suppress this, you must strictly maintain the reaction temperature at -78 °C during the entire deprotonation phase. Furthermore, ensure you are using the inverse addition method described in Step 2 so that the base is always in excess.

Q: I am getting significant amounts of mesityl oxide or diacetone alcohol in my crude mixture. What went wrong? A: These are products of acetone self-condensation (aldol reaction). This occurs if there is excess unreacted LDA in the flask when acetone is added, or if the acetone addition is too fast, causing exothermic local temperature spikes. Ensure exact stoichiometric control (do not exceed 1.05 equiv of LDA) and use a syringe pump for the acetone addition.

Q: Can I use n-Butyllithium (n-BuLi) directly instead of LDA to force the deprotonation? A: No. While n-BuLi is a stronger base, it is also a powerful nucleophile. Treating 3-picoline directly with n-BuLi will lead to nucleophilic attack on the electron-deficient pyridine ring (typically at the C2 or C6 position), leading to complex mixtures and a target yield of less than 10%.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction parameters and the resulting major products.

Base SystemTemperature ProfileAddition OrderMajor Outcome / Side ReactionExpected Target Yield
n-BuLi-78 °C to 0 °CNormalRing alkylation (Nucleophilic attack)< 10%
LDA0 °CNormalPicoline dimerization< 20%
LDA-78 °CNormal (Base to Picoline)Moderate dimerization40 - 50%
LDA -78 °C Inverse (Picoline to Base) Clean deprotonation & addition > 85%

Reaction Pathway & Failure Modes Visualization

SynthesisPathway SM 3-Picoline (Starting Material) LDA LDA in THF (-78°C) SM->LDA Optimal Route BuLi n-BuLi (Incorrect Base) SM->BuLi Poor Choice Anion 3-Picolyllithium (Reactive Intermediate) LDA->Anion Deprotonation RingAdd Ring Alkylation (Side Product) BuLi->RingAdd Nucleophilic Attack Dimer Picoline Dimerization (Side Product) Anion->Dimer T > -40°C or Excess SM Acetone Acetone (-78°C to rt) Anion->Acetone Electrophile Addition Aldol Aldol Condensation (Side Product) Acetone->Aldol Excess Base or Fast Addition Alkoxide Lithium Alkoxide (Pre-quench) Acetone->Alkoxide Nucleophilic Attack Quench Sat. NH4Cl Quench (0°C) Alkoxide->Quench Workup Product 2-methyl-1-(pyridin-3-yl)propan-2-ol (Target Yield) Quench->Product Protonation

Mechanistic pathway and failure modes for 2-methyl-1-(pyridin-3-yl)propan-2-ol synthesis.

References

  • Title: Side-Chain Retention During Lithiation of 4-Picoline and 3,4-Lutidine: Easy Access to Molecular Diversity in Pyridine Series Source: ResearchGate URL: [Link]

  • Title: Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines Source: National Institutes of Health (NIH) / PMC URL: [Link]

Optimization

Technical Support Center: Residual Solvent Troubleshooting in 2-methyl-1-(pyridin-3-yl)propan-2-ol

Welcome to the Technical Support Center. This guide provides advanced troubleshooting strategies, mechanistic insights, and validated protocols for managing and quantifying residual solvents in the synthesis and purifica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides advanced troubleshooting strategies, mechanistic insights, and validated protocols for managing and quantifying residual solvents in the synthesis and purification of 2-methyl-1-(pyridin-3-yl)propan-2-ol.

Mechanistic FAQs: Understanding Solvent Retention

Q1: Why does 2-methyl-1-(pyridin-3-yl)propan-2-ol exhibit unusually high retention of solvents like THF and methanol, even after prolonged vacuum drying? A1: The stubborn retention of solvents in this specific Active Pharmaceutical Ingredient (API) is dictated by its bifunctional molecular structure. The molecule features both a basic pyridine ring and a sterically hindered tertiary alcohol.

  • Protic Solvents (e.g., Methanol, Water): The pyridine nitrogen acts as a potent Lewis base and hydrogen-bond acceptor, tightly binding protic solvents[1].

  • Polar Aprotic Solvents (e.g., THF, Acetone): The bulky tert-butanol moiety acts as a hydrogen-bond donor. During crystallization, THF or acetone can become sterically trapped within the crystal lattice, forming stable solvates.

Standard vacuum drying relies on thermal energy to volatilize solvents. However, the energy required to break these specific intermolecular hydrogen bonds often exceeds the thermal energy applied before the API undergoes thermal degradation or melting.

Retention_Mechanism API 2-methyl-1-(pyridin-3-yl)propan-2-ol Pyr Pyridine Nitrogen (Lewis Base / H-Bond Acceptor) API->Pyr Alc Tertiary Alcohol (H-Bond Donor/Acceptor) API->Alc Protic Traps Protic Solvents (MeOH, EtOH, H2O) Pyr->Protic Strong H-bonding Aprotic Traps Polar Aprotic Solvents (THF, Acetone) Alc->Aprotic Steric Trapping Sol1 Disrupt via Azeotropic Distillation Protic->Sol1 Sol2 Disrupt via Lattice Displacement (Reslurrying) Aprotic->Sol2

Logical relationship of solvent retention mechanisms and their targeted removal strategies.

Q2: What are the regulatory limits for the solvents commonly used in the synthesis of this compound? A2: The synthesis typically involves the lithiation of 3-picoline in THF/Hexane, followed by the addition of acetone, and subsequent extractions using Ethyl Acetate or DCM. The ICH Q3C (R8) guidelines strictly regulate these residual solvents based on their toxicity profiles[2].

Quantitative Data: ICH Q3C Limits for Common Synthesis Solvents
SolventICH ClassPermitted Daily Exposure (PDE)Concentration Limit (ppm)Role in Synthesis
Dichloromethane (DCM) Class 26.0 mg/day600 ppmExtraction solvent
Tetrahydrofuran (THF) Class 27.2 mg/day720 ppmReaction solvent (Lithiation)
Hexane Class 22.9 mg/day290 ppmReagent carrier (n-BuLi)
Pyridine Class 22.0 mg/day200 ppmStarting material / Byproduct
Acetone Class 350.0 mg/day5000 ppmElectrophile / Reactant
Ethyl Acetate Class 350.0 mg/day5000 ppmCrystallization / Extraction

Troubleshooting Guide: Analytical Detection

Q3: During Headspace GC-FID analysis, we observe poor peak shape, tailing, and inconsistent recovery for residual pyridine and basic impurities. How can this be resolved? A3: This is a classic matrix effect. The basic pyridine moiety and basic residuals (like diisopropylamine from LDA) interact with active silanol groups in the GC inlet or column, leading to adsorption and peak tailing[3]. Furthermore, in static headspace analysis, the basicity of the API can alter the partition coefficient of the solvents, preventing them from fully volatilizing into the headspace[1].

Solution:

  • System Passivation: Use a base-deactivated inlet liner and a polar, base-deactivated column (e.g., DB-CAM or DB-624).

  • Matrix Modification: Modify the headspace diluent. Using a high-boiling solvent like Dimethyl Sulfoxide (DMSO) spiked with a basic modifier (e.g., 0.05% Triethylamine) forces basic residuals into the gas phase by suppressing their ionization and competing for active adsorption sites in the matrix[1].

GC_Workflow Start Sample Prep: API + DMSO/TEA Incubation Headspace Equilibration (85°C for 30 min) Start->Incubation Injection Gas Phase Injection (Base-deactivated) Incubation->Injection Volatiles partition Separation GC Separation (DB-624 Column) Injection->Separation Detection FID / MS Detection Separation->Detection

Headspace GC-FID/MS workflow optimized for basic API residual solvent analysis.

Validated Experimental Protocols

Protocol A: Azeotropic Removal and Recrystallization of Retained Solvents

Purpose: To remove strongly hydrogen-bonded or lattice-trapped solvents (THF, Methanol) without subjecting the API to degrading thermal stress. This protocol is self-validating; the physical state of the solution dictates the progression of steps.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 2-methyl-1-(pyridin-3-yl)propan-2-ol in 50 mL of Ethyl Acetate (a Class 3 solvent that forms an azeotrope with water and methanol). Heat the mixture to 60°C until complete dissolution is achieved.

  • Azeotropic Distillation: Apply a moderate vacuum (approx. 200 mbar) and distill off 25 mL of the solvent at 45°C.

    • Causality: This step exploits the boiling point depression of the azeotrope. As Ethyl Acetate vaporizes, it acts as a carrier gas, stripping the strongly bound THF or Methanol from the pyridine nitrogen.

  • Volume Replacement: Restore the volume by adding 25 mL of fresh Ethyl Acetate. Repeat the distillation step once more.

    • Self-Validation Check: Analyze a 1 mL aliquot of the distillate via GC. The presence of THF/MeOH in the distillate confirms successful displacement from the API.

  • Anti-Solvent Addition: While maintaining the solution at 50°C, dropwise add 30 mL of Heptane (anti-solvent) until the solution becomes persistently cloudy (the cloud point).

  • Controlled Crystallization: Cool the mixture to 5°C at a strictly controlled rate of 10°C/hour.

    • Causality: Rapid cooling causes "crash cooling," which traps solvent molecules in crystal defects. Slow cooling promotes a highly ordered crystal lattice, naturally excluding solvent impurities.

  • Isolation: Filter the resulting crystals under a nitrogen blanket and wash with 10 mL of cold Heptane. Dry in a vacuum oven at 40°C for 12 hours.

Protocol B: Headspace GC-FID Method for Residual Solvent Quantification

Purpose: Accurate quantification of Class 2 and Class 3 solvents in the purified API[3].

Step-by-Step Methodology:

  • Diluent Preparation: Prepare a diluent of HPLC-grade Dimethyl Sulfoxide (DMSO) containing 0.05% v/v Triethylamine (TEA).

  • Standard Preparation: Prepare a mixed standard solution containing DCM, THF, Hexane, and Acetone at concentrations corresponding to their respective ICH Q3C limits (relative to a 100 mg sample size).

  • Sample Preparation: Accurately weigh 100.0 mg of the API into a 20 mL headspace vial. Add 1.0 mL of the prepared diluent. Seal immediately with a PTFE/silicone crimp cap.

  • Headspace Equilibration: Place the vial in the headspace autosampler. Incubate at 85°C for 30 minutes with high-speed agitation.

  • GC Parameters:

    • Column: DB-624 (30 m × 0.32 mm ID, 1.8 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Oven Program: Initial temperature 40°C (hold 5 min), ramp at 10°C/min to 200°C (hold 5 min).

    • Inlet: 140°C, split ratio 10:1.

    • Detector: FID at 250°C.

  • Data Analysis: Calculate the residual solvent concentration in ppm using the peak area response factor derived from the standard injection.

References

  • ICH guideline Q3C (R8) on impurities: guideline for residual solvents Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA) URL:[Link]

  • Determination of Residual Solvents in Linezolid by Static Headspace GC Source: National Institutes of Health (NIH) / PubMed Central (PMC) URL:[Link]

  • Static Headspace GC–MS Detection of Residual Solvents—A Possible Simultaneous Identification and Quantitation Method Source: LCGC International URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Recrystallization of 2-methyl-1-(pyridin-3-yl)propan-2-ol

Welcome to the technical support center for the purification of 2-methyl-1-(pyridin-3-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-methyl-1-(pyridin-3-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of recrystallizing this polar, tertiary alcohol. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles to empower you to troubleshoot and optimize your purification process effectively.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the recrystallization of 2-methyl-1-(pyridin-3-yl)propan-2-ol.

Question 1: I've synthesized 2-methyl-1-(pyridin-3-yl)propan-2-ol and it appears to be an oil or a very low-melting solid at room temperature. Can I still use recrystallization?

This is a critical first observation. The physical state of your crude product dictates the initial approach. A compound that is an oil or has a low melting point presents a challenge for traditional recrystallization because it may "oil out" instead of forming crystals.[1][2][3]

  • Initial Assessment: First, confirm if you have the correct compound. The related structure, 2-(pyridin-3-yl)propan-2-ol, has been reported as an oil.[4] It is plausible that 2-methyl-1-(pyridin-3-yl)propan-2-ol also has a low melting point.

  • Strategy 1: Attempting Recrystallization with Caution. You can still attempt recrystallization, but the choice of solvent is crucial. The boiling point of the solvent should ideally be lower than the melting point of your compound to prevent it from melting in the hot solvent.[5][6] Given the uncertainty of the melting point, start with lower-boiling solvents.

  • Strategy 2: "Salting Out" as a Crystallization Method. If your compound is water-soluble to some extent, you could try to induce crystallization by dissolving it in a minimal amount of water and then adding a saturated solution of a salt in which your compound is insoluble.

  • Strategy 3: Alternative Purification. If recrystallization proves difficult, other purification techniques like column chromatography may be more suitable, especially for removing closely related impurities.[7] An acid-base extraction can also be effective for purifying pyridine derivatives by separating them from non-basic impurities.[7][8][9]

Question 2: How do I select the best solvent for recrystallization without pre-existing solubility data?

A systematic, small-scale solvent screening is the most effective approach when dealing with a new compound.[10][11] The principle of "like dissolves like" is a good starting point; 2-methyl-1-(pyridin-3-yl)propan-2-ol has a polar pyridine ring and a hydroxyl group, suggesting that polar solvents might be effective.[5][11][12]

Experimental Protocol: Small-Scale Solvent Screening

  • Preparation: Place approximately 10-20 mg of your crude product into several small test tubes.

  • Solvent Addition (Room Temperature): To each tube, add a different solvent dropwise (start with ~0.5 mL). The table below provides a list of candidate solvents. Observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.[10][13]

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue adding small portions of the solvent until the compound just dissolves.[10]

  • Cooling: Allow the clear solution to cool slowly to room temperature, and then in an ice bath.

  • Observation: A good solvent will show high solubility when hot and low solubility when cold, resulting in the formation of crystals upon cooling.[10][13]

Table 1: Candidate Solvents for Screening

Solvent CategoryExample SolventsRationale
Polar Protic Water, Ethanol, Methanol, IsopropanolThe hydroxyl group can hydrogen bond with these solvents.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileThe polar nature of the pyridine ring suggests solubility in these.
Non-Polar Toluene, Hexane, CyclohexaneLess likely to be good single solvents, but may be useful as anti-solvents in a mixed-solvent system.

Question 3: My compound "oiled out" during cooling instead of forming crystals. What happened and what should I do?

"Oiling out" is the separation of the solute as a liquid phase rather than a solid crystalline phase.[14][15] This is a common problem, especially with low-melting-point compounds or when high concentrations of impurities are present.[1][2] The oil is a supersaturated solution of your compound and can trap impurities, hindering purification.[1][14]

Troubleshooting Workflow for Oiling Out:

  • Re-dissolve: Heat the solution to re-dissolve the oil.

  • Add More Solvent: Add a small amount of the same hot solvent to decrease the saturation of the solution.[2]

  • Slow Cooling: Allow the solution to cool very slowly. Insulating the flask can promote the formation of crystals over oil.[2]

  • Change Solvent System: If oiling persists, your compound's melting point may be too low for the chosen solvent.[2] Select a solvent with a lower boiling point. Alternatively, a mixed-solvent system might be effective.

  • Consider a Mixed-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" or "anti-solvent" (in which it is insoluble) until the solution becomes slightly cloudy. Add a drop or two of the "good" solvent to clarify the solution, then cool slowly.[12][13] For 2-methyl-1-(pyridin-3-yl)propan-2-ol, a good starting point could be an ethanol/water or acetone/hexane system.

Question 4: No crystals are forming even after the solution has cooled completely. What are my next steps?

This is a common issue that usually indicates either the solution is not saturated (too much solvent was used) or it is supersaturated but requires an initiation step for crystal nucleation.[2][12][16]

Methods to Induce Crystallization:

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[17][18] The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seeding: If you have a pure crystal of your compound, add a tiny amount (a "seed crystal") to the cooled solution. This provides a template for further crystallization.[5][17]

  • Reduce Solvent Volume: If the above methods fail, you likely used too much solvent.[2][5] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound. Then, allow it to cool again.

  • Lower the Temperature: If crystals still do not form at ice-bath temperature (0°C), you can try a salt-ice bath which can reach temperatures as low as -10°C.[17][18]

Question 5: The crystals that formed are very fine, like a powder, or seem discolored. How can I improve the crystal quality and purity?

  • For Fine Crystals: Fine crystals often result from rapid cooling. To obtain larger crystals, allow the solution to cool to room temperature as slowly as possible before placing it in an ice bath. Slower cooling allows for more ordered crystal lattice formation.[10]

  • For Discolored Crystals: If your crystals have a color that is not inherent to the pure compound, this is likely due to soluble impurities.

    • Activated Charcoal: You can try adding a small amount of activated charcoal to the hot, dissolved solution before the hot filtration step. The charcoal will adsorb colored impurities. Use it sparingly, as it can also adsorb your desired compound.

    • Second Recrystallization: A second recrystallization of the obtained crystals will often yield a product of higher purity. The recovery from the second recrystallization will be lower, as some product is always lost due to its solubility in the cold solvent.[16]

Frequently Asked Questions (FAQs)

Q1: What are the key characteristics of a good recrystallization solvent?

A good recrystallization solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.[10]

  • Dissolve the compound completely when the solvent is hot (at or near its boiling point).[10]

  • Have a boiling point below the melting point of the compound to prevent oiling out.[5][6]

  • Be relatively volatile so it can be easily removed from the crystals.[5]

  • Not react with the compound being purified.[13]

  • Either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration).[13]

Q2: When is it appropriate to use a mixed-solvent system?

A mixed-solvent system is useful when no single solvent has the ideal solubility properties.[13] This is often the case for compounds that are either very soluble in most solvents or insoluble in most solvents. The technique involves a "good" solvent that readily dissolves the compound and a miscible "poor" solvent (anti-solvent) in which the compound is insoluble.[6][12]

Q3: How can I determine the purity of my recrystallized 2-methyl-1-(pyridin-3-yl)propan-2-ol?

Several methods can be used to assess purity:

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically 1-2°C). Impurities tend to depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate.

  • Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) can confirm the structure and identify any remaining impurities.

Q4: What are some important safety precautions for recrystallization?

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • When heating flammable organic solvents, always use a steam bath or a heating mantle, never an open flame.

  • Ensure good ventilation, or perform the recrystallization in a fume hood, especially when using volatile or toxic solvents.

  • Be aware of the specific hazards of the solvents you are using by consulting their Safety Data Sheets (SDS).

Visualizations

Diagram 1: Decision Workflow for Recrystallization Solvent Selection

Solvent_Selection start Start: Crude 2-methyl-1-(pyridin-3-yl)propan-2-ol test_rt_solubility Add small amount of solvent at room temperature start->test_rt_solubility dissolves_rt Compound Dissolves test_rt_solubility->dissolves_rt Yes insoluble_rt Compound Insoluble/Slightly Soluble test_rt_solubility->insoluble_rt No reject_solvent Reject Solvent (Too Soluble) dissolves_rt->reject_solvent heat_solution Heat the solution insoluble_rt->heat_solution dissolves_hot Compound Dissolves heat_solution->dissolves_hot Yes insoluble_hot Compound Remains Insoluble heat_solution->insoluble_hot No cool_solution Cool the solution slowly dissolves_hot->cool_solution reject_insoluble Reject Solvent (Not Soluble Enough) insoluble_hot->reject_insoluble crystals_form Crystals Form cool_solution->crystals_form Yes no_crystals No Crystals Form cool_solution->no_crystals No successful_solvent Potentially Suitable Solvent crystals_form->successful_solvent troubleshoot_crystallization Troubleshoot (Induce Crystallization/Reduce Solvent) no_crystals->troubleshoot_crystallization

Caption: A flowchart for systematically selecting a suitable recrystallization solvent.

References

  • . Chemistry LibreTexts.

  • . Utrecht University.

  • . Chemistry LibreTexts.

  • . University of York.

  • . Chemistry LibreTexts.

  • . Wikipedia.

  • . Mettler Toledo.

  • . Royal Society of Chemistry.

  • . Reddit.

  • . Journal of Chemical Education.

  • . California State University, Northridge.

  • . Benchchem.

  • . University of York.

  • . BOC Sciences.

  • . Mettler Toledo.

  • . Mettler Toledo.

  • . University of California, Los Angeles.

  • . California State University, Sacramento.

  • . NextSDS.

  • . University of Pennsylvania.

  • . Chemsrc.

  • . Reddit.

  • . Sigma-Aldrich.

  • . ChemicalBook.

  • . PubChem.

  • . Benchchem.

  • . Sigma-Aldrich.

  • . MDPI.

  • . Sigma-Aldrich.

  • . PubChemLite.

  • . PubMed.

  • . Reddit.

  • . PubChem.

  • . Google Patents.

  • . Google Patents.

  • . Ataman Kimya.

  • . Taylor & Francis Online.

Sources

Optimization

Technical Support Center: Troubleshooting HPLC Co-Elution of 2-methyl-1-(pyridin-yl)propan-2-ol Isomers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges involving the chromatographic separation of basic heterocyclic positional isomers.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges involving the chromatographic separation of basic heterocyclic positional isomers. The co-elution of the 2-yl, 3-yl, and 4-yl isomers of 2-methyl-1-(pyridin-yl)propan-2-ol is a classic example of a separation that fails on standard reversed-phase columns due to identical molecular weights and nearly indistinguishable hydrophobicities.

This guide is designed to move beyond trial-and-error. Below, we explore the physicochemical causality behind this co-elution and provide a self-validating, step-by-step methodology to achieve baseline resolution.

Diagnostic Workflow for Isomer Separation

Before adjusting your instrument parameters, consult the logical workflow below. It outlines the decision-making process for switching from a purely hydrophobic retention mechanism to one that exploits electronic and ionization differences.

HPLC_Troubleshooting Start Co-elution of Pyridine Isomers (2-yl, 3-yl, 4-yl) on C18 Step1 Adjust Mobile Phase pH Target pH 6.0 - 6.5 (Near pKa) Start->Step1 Check1 Baseline Resolution (Rs > 1.5) Achieved? Step1->Check1 Success1 Validate & Transfer C18 Method Check1->Success1 Yes Step2 Switch Stationary Phase Evaluate PFP (Pentafluorophenyl) Check1->Step2 No Check2 Baseline Resolution (Rs > 1.5) Achieved? Step2->Check2 Step3 Optimize Gradient Slope & Temperature (20-25°C) Check2->Step3 No Success2 Finalize PFP Method (Orthogonal Selectivity) Check2->Success2 Yes Step3->Success2

Caption: Logical workflow for resolving pyridine positional isomer co-elution via pH and phase optimization.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why do the 2-yl, 3-yl, and 4-yl isomers of 2-methyl-1-(pyridin-yl)propan-2-ol co-elute so severely on a standard C18 column? A1: Standard C18 stationary phases rely almost exclusively on dispersive (hydrophobic) interactions. Because these three molecules are positional isomers, they share the exact same empirical formula, molecular weight, and nearly identical hydrophobic surface areas (logP ~1.2). Consequently, a C18 column cannot distinguish them based on hydrophobicity alone. Furthermore, the basic nitrogen in the pyridine ring interacts strongly with residual, unendcapped silanols on the silica support. This secondary interaction causes peak tailing, which broadens the peaks and exacerbates the co-elution.

Q2: How can I manipulate the mobile phase pH to achieve baseline resolution on my current setup? A2: The key to separating these isomers lies in their slight electronic differences. The position of the alkyl side chain relative to the pyridine nitrogen slightly alters the basicity of the molecule. The approximate pKa values are ~5.9 for the 2-yl isomer, ~5.7 for the 3-yl isomer, and ~6.0 for the 4-yl isomer. By setting the mobile phase pH precisely within this range (e.g., pH 6.0), you exploit these micro-differences. At pH 6.0, the 3-yl isomer will be more deprotonated (neutral) compared to the 4-yl isomer, which will remain more protonated (ionized). This difference in ionization drastically alters their apparent hydrophobicity (logD), creating a retention differential that C18 can resolve[1].

Q3: If precise pH optimization fails to yield a Resolution (Rs) > 1.5, what stationary phase alternatives should I consider? A3: You must switch to an orthogonal stationary phase that offers retention mechanisms beyond hydrophobic dispersion. A Pentafluorophenyl (PFP) column is the gold standard for this scenario. PFP phases offer multiple interaction modes: π−π interactions, dipole-dipole interactions, and hydrogen bonding. Moving the nitrogen atom around the pyridine ring (from position 2 to 3 to 4) significantly alters the molecule's overall dipole moment and the electron density of the aromatic ring. The highly electronegative fluorine atoms on the PFP phase can easily discriminate these dipole differences, pulling the isomers apart even if their hydrophobicities are identical[2].

Quantitative Data Summary

The table below summarizes the predicted physicochemical properties and chromatographic behavior of the isomers, illustrating why orthogonal methods are necessary.

Table 1: Physicochemical Properties and Predicted Chromatographic Behavior

IsomerApprox. pKaRelative Hydrophobicity (logP)Retention Behavior (C18, pH 3.0)Retention Behavior (PFP, pH 6.8)
2-methyl-1-(pyridin-2-yl)propan-2-ol ~5.9~1.2Severe Co-elution (Tailing)Baseline Resolved (Dipole/ π−π )
2-methyl-1-(pyridin-3-yl)propan-2-ol ~5.7~1.2Severe Co-elution (Tailing)Baseline Resolved (Dipole/ π−π )
2-methyl-1-(pyridin-4-yl)propan-2-ol ~6.0~1.2Severe Co-elution (Tailing)Baseline Resolved (Dipole/ π−π )

Self-Validating Experimental Protocol: PFP Orthogonal Screening

To ensure scientific integrity and trustworthiness, the following protocol incorporates built-in System Suitability Tests (SSTs). The method is designed to be self-validating; you must not proceed to the next step unless the acceptance criteria are met.

Objective

Achieve baseline separation ( Rs​≥1.5 ) of the 2-yl, 3-yl, and 4-yl isomers of 2-methyl-1-(pyridin-yl)propan-2-ol using a Pentafluorophenyl (PFP) stationary phase.

Step 1: System Preparation & Baseline Verification
  • Column Installation: Install a high-purity PFP column (e.g., 150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase A: Prepare 10 mM Ammonium Acetate in LC-MS grade water. Adjust to pH 6.8 using dilute acetic acid. (Causality: pH 6.8 ensures the basic pyridines are primarily in their neutral state, maximizing π−π interactions with the PFP ring).

  • Mobile Phase B: 100% LC-MS grade Methanol. (Causality: Methanol is a protic solvent that enhances dipole-dipole and hydrogen-bonding interactions on PFP columns better than Acetonitrile).

  • Equilibration: Pump 95% A / 5% B at 1.0 mL/min for 20 column volumes.

  • Self-Validation Checkpoint 1: Monitor the UV baseline at 254 nm. Do not proceed until baseline drift is ≤1 mAU/min and pressure ripple is ≤1% .

Step 2: System Suitability Testing (SST)
  • Standard Preparation: Prepare a resolution mixture containing 50 µg/mL of each isomer (2-yl, 3-yl, and 4-yl) in the initial mobile phase (95% A / 5% B).

  • Injection: Inject 10 µL of the resolution mixture.

  • Gradient: Run a shallow linear gradient from 5% B to 40% B over 25 minutes. Maintain column temperature strictly at 25°C.

  • Self-Validation Checkpoint 2: Analyze the chromatogram. Calculate the resolution ( Rs​ ) between the critical pair (typically the 3-yl and 4-yl isomers). Proceed to sample analysis ONLY IF :

    • Resolution ( Rs​ ) ≥1.5

    • USP Tailing Factor ( Tf​ ) ≤1.5 for all three peaks.

    • Theoretical Plates ( N ) ≥5000 per peak.

Step 3: Sample Analysis & Data Integrity
  • Sample Injection: Inject the unknown experimental samples in duplicate using the validated gradient.

  • Data Verification: Integrate the peaks corresponding to the isomers.

  • Self-Validation Checkpoint 3: Calculate the Relative Standard Deviation (RSD) of the peak areas between the duplicate injections. The run is only considered valid if the area RSD is ≤2.0% .

References

  • [1] Simultaneous Determination of pKa and Lipophilicity by Gradient RP HPLC. Analytical Chemistry (ACS Publications). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for 2-methyl-1-(pyridin-3-yl)propan-2-ol Synthesis

Welcome to the technical support center for the synthesis of 2-methyl-1-(pyridin-3-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-methyl-1-(pyridin-3-yl)propan-2-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and optimized protocols for the efficient production of this key intermediate. The synthesis of pyridyl alcohols, while conceptually straightforward, often presents challenges related to catalyst selection, reaction conditions, and purification.[1][2] This resource aims to address these issues with scientifically grounded explanations and practical, field-proven solutions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-methyl-1-(pyridin-3-yl)propan-2-ol, particularly when using organometallic reagents such as Grignard or organolithium compounds.

Question: My reaction yield is consistently low. What are the primary factors I should investigate?

Answer: Low yields in the synthesis of 2-methyl-1-(pyridin-3-yl)propan-2-ol are a common issue and can often be attributed to several factors. The most critical aspect to control is the quality and reactivity of your organometallic reagent and the presence of moisture.

  • Moisture and Air Sensitivity: Grignard and organolithium reagents are extremely sensitive to moisture and atmospheric oxygen.[3][4] Any trace of water will quench the reagent, reducing the amount available to react with your starting material. Ensure all glassware is rigorously flame-dried under vacuum and the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen).[4] Solvents must be anhydrous.

  • Reagent Quality: The quality of your Grignard or organolithium reagent is paramount. If preparing it in-house, ensure the magnesium turnings are fresh and activated (a crystal of iodine can be used to initiate the reaction).[4][5] If using a commercial solution, it's advisable to titrate it before use to determine the exact concentration, as degradation can occur during storage.

  • Side Reactions: The pyridine nitrogen can be a competing site for reaction. While the primary desired reaction is the nucleophilic addition to a carbonyl group (or other suitable electrophile), the basicity of the organometallic reagent can lead to side reactions.[6][7]

  • Reaction Temperature: Temperature control is crucial. Grignard reactions are typically initiated at room temperature and may require cooling to manage exothermicity, especially during the addition of the electrophile.[5]

Question: I am observing significant byproduct formation. What are the likely side reactions and how can I mitigate them?

Answer: Byproduct formation is a frequent challenge, often stemming from the high reactivity of the organometallic reagents and the nature of the pyridine substrate.

  • Wurtz-type Coupling: This is a major side reaction where the Grignard reagent reacts with the starting alkyl halide, leading to homocoupling.[4] This can be minimized by the slow, dropwise addition of the alkyl halide during the Grignard reagent formation.

  • Reaction with the Pyridine Ring: Organometallic reagents can add to the pyridine ring itself, particularly at the 2- and 6-positions, in a Chichibabin-type reaction.[1] The presence of an activating group on the pyridine ring can influence the regioselectivity of this addition.[8]

  • Enolization of the Starting Material: If your synthesis starts from 3-acetylpyridine, the acidic alpha-protons can be abstracted by the strongly basic organometallic reagent, leading to enolate formation and reducing the amount of starting material available for the desired nucleophilic addition. Using a less basic but still nucleophilic reagent or carefully controlling the temperature and addition rate can help minimize this.

To mitigate these side reactions, consider the following:

  • Choice of Reagent: Methyl lithium is often used for the synthesis of 2-(pyridin-3-yl)propan-2-ol from 3-acetylpyridine.[9] Organolithium reagents can sometimes offer different reactivity profiles compared to Grignard reagents.[1]

  • Inverse Addition: Adding the Grignard or organolithium reagent to the solution of the pyridine-containing starting material can sometimes improve yields by keeping the concentration of the highly reactive organometallic species low throughout the reaction.

  • Lewis Acid Additives: The use of Lewis acids can sometimes chelate to the pyridine nitrogen, reducing its basicity and directing the nucleophilic attack to the desired site.

Question: My product is difficult to purify. What purification strategies are most effective?

Answer: The polarity of the pyridine nitrogen and the hydroxyl group in 2-methyl-1-(pyridin-3-yl)propan-2-ol can make purification by standard column chromatography challenging, often resulting in streaking.[10]

  • Column Chromatography with Additives: A common and effective technique is to add a small amount of a basic modifier, such as triethylamine (typically 0.5-1%), to the eluent system.[9] This deactivates the acidic sites on the silica gel, preventing the basic pyridine from strongly adsorbing and allowing for better separation. A typical eluent system could be a gradient of ethyl acetate in hexanes with 1% triethylamine.

  • Acid-Base Extraction: An initial workup using an acid-base extraction can help remove non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl). The aqueous layer, now containing the protonated product, is then basified (e.g., with NaOH or NaHCO₃) and extracted with an organic solvent. This can significantly simplify the subsequent chromatographic purification.

  • Recrystallization: If the product is a solid or can be converted to a solid salt (e.g., a hydrochloride salt), recrystallization can be a highly effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 2-methyl-1-(pyridin-3-yl)propan-2-ol?

A1: The most direct and commonly employed method is the reaction of a suitable organometallic reagent with a carbonyl compound. A prominent example is the addition of a methyl Grignard reagent (methylmagnesium bromide or iodide) or methyl lithium to 3-acetylpyridine.[9] This nucleophilic addition to the ketone functionality, followed by an aqueous workup, yields the desired tertiary alcohol.[11][12]

Q2: Are there catalytic methods that can be used for this synthesis?

A2: While the primary transformation often involves stoichiometric organometallic reagents, catalytic methods are employed in related C-C bond-forming reactions involving pyridine derivatives. For instance, palladium-catalyzed cross-coupling reactions are used to functionalize the pyridine ring, though these are typically for creating C-C bonds with sp² hybridized carbons.[2] For the specific addition of a methyl group to a ketone, the reaction is inherently stoichiometric with respect to the organometallic reagent. However, catalyst optimization in the broader context can refer to optimizing the conditions for the formation of the organometallic reagent itself.

Q3: How does the position of the nitrogen atom in the pyridine ring affect the reaction?

A3: The nitrogen atom's position significantly influences the ring's electronic properties and reactivity. Its electron-withdrawing nature deactivates the ring towards electrophilic substitution but activates it for nucleophilic attack, especially at the positions ortho and para to the nitrogen (2-, 4-, and 6-positions).[6][7] This can lead to undesired side reactions where the organometallic reagent attacks the ring directly.[1] The basicity of the nitrogen can also lead to quenching of the organometallic reagent if it becomes protonated.

Q4: What are the key safety precautions to consider during this synthesis?

A4: The primary hazards are associated with the organometallic reagents and the anhydrous solvents.

  • Pyrophoric Reagents: Grignard and organolithium reagents can be pyrophoric, meaning they can ignite spontaneously on contact with air.[5] Always handle them under an inert atmosphere and have appropriate fire-extinguishing equipment for metal fires (Class D) readily available.

  • Flammable Solvents: Anhydrous ethers like diethyl ether and tetrahydrofuran (THF) are highly flammable and volatile.[5] Work in a well-ventilated fume hood, away from ignition sources.

  • Exothermic Reactions: The formation of the Grignard reagent and its subsequent reaction with the carbonyl compound can be highly exothermic. Use an ice bath to control the reaction temperature, especially during the addition of reagents.

  • Quenching: Quenching the reaction with water or aqueous acid must be done slowly and carefully, especially if there is unreacted magnesium or organometallic reagent, as this will produce flammable hydrogen gas.

Optimized Experimental Protocol

This protocol describes the synthesis of 2-methyl-1-(pyridin-3-yl)propan-2-ol from 3-acetylpyridine using methyl lithium.

Materials:

  • 3-Acetylpyridine

  • Methyl lithium (e.g., 1.6 M solution in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

  • Triethylamine

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet.

  • Initial Charge: Under a positive pressure of inert gas, charge the flask with 3-acetylpyridine (1.0 equivalent) and anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Add methyl lithium (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The slow addition is critical to minimize side reactions.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution, ensuring the temperature does not rise significantly.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% triethylamine to afford the pure 2-methyl-1-(pyridin-3-yl)propan-2-ol.[9]

Data Summary

ParameterRecommended ConditionRationale
Organometallic Reagent Methyl lithiumOften provides cleaner reactions and higher yields compared to Grignard reagents for this specific transformation.[9]
Solvent Anhydrous THFGood solvent for both the starting material and the organometallic reagent; helps to stabilize the reagents.[4]
Reaction Temperature -78 °CMinimizes side reactions such as enolization and direct addition to the pyridine ring.
Quenching Agent Saturated aq. NH₄ClA mild proton source that effectively quenches the reaction without causing significant side reactions.[5]
Purification Additive 1% Triethylamine in eluentDeactivates acidic sites on silica gel, preventing product tailing and improving separation.[9]

Visual Workflows

Troubleshooting_Workflow start Low Yield or Impure Product check_reagents Verify Reagent Quality & Anhydrous Conditions start->check_reagents check_temp Optimize Reaction Temperature check_reagents->check_temp Conditions OK reagent_fail Re-dry solvents/glassware. Titrate organometallic reagent. check_reagents->reagent_fail Issue Persists check_addition Modify Reagent Addition (Rate/Order) check_temp->check_addition Temp OK temp_fail Run reaction at lower temperature (e.g., -78 °C). check_temp->temp_fail Issue Persists check_purification Optimize Purification Protocol check_addition->check_purification Addition OK addition_fail Use slow, dropwise addition or inverse addition. check_addition->addition_fail Issue Persists purification_fail Add triethylamine to eluent. Use acid-base extraction. check_purification->purification_fail Issue Persists success Improved Yield & Purity check_purification->success Purification OK reagent_fail->check_temp temp_fail->check_addition addition_fail->check_purification purification_fail->success

Caption: Troubleshooting workflow for low yield reactions.

Synthesis_Workflow start_material 3-Acetylpyridine in Anhydrous THF cool Cool to -78 °C start_material->cool add_me_li Slow Addition of Methyl Lithium cool->add_me_li react Stir at -78 °C (1-2h) add_me_li->react quench Quench with aq. NH4Cl react->quench workup Aqueous Workup & Extraction quench->workup purify Column Chromatography (+Et3N) workup->purify product Pure 2-methyl-1-(pyridin-3-yl)propan-2-ol purify->product

Caption: Step-by-step synthesis workflow.

References

  • Iowa Research Online. (n.d.). Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds.
  • Iowa Research Online. (n.d.). Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds.
  • Benchchem. (n.d.). Optimization of reaction conditions for synthesizing pyridin-4-ol derivatives.
  • ResearchGate. (n.d.). Strategies for C−C bond formation of pyridines.
  • National Center for Biotechnology Information. (2012, October 12). Chichibabin-Type Direct Alkylation of Pyridyl Alcohols with Alkyl Lithium Reagents.
  • Unknown. (n.d.). Grignard Reaction.
  • Journal of the American Chemical Society. (2012, October 8). Oxidative Addition of Carbon–Carbon Bonds with a Redox-Active Bis(imino)pyridine Iron Complex.
  • ChemicalBook. (n.d.). 2-(Pyridin-3-yl)propan-2-ol synthesis.
  • ACS Publications. (2024, August 15). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines.
  • National Center for Biotechnology Information. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations.
  • Vaia. (n.d.). (i) Suggest a method to prepare - 2 − - methyl - − 2 - - propanol using Grignard reagent. (ii) What happens when this alcohol is passed over copper heated to.
  • National Center for Biotechnology Information. (2015, August 31). Flow Synthesis of 2-Methylpyridines via α-Methylation.
  • Wipf Group. (2014, January 4). CC Bond Formations by Cross-Dehydrogenative Coupling of C.
  • Scholars Research Library. (n.d.). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system.
  • Reddit. (2021, September 9). Grignard Formation - Troubleshooting and Perfecting : r/Chempros.
  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents.
  • ACS Publications. (2012, February 21). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines.
  • Benchchem. (n.d.). Application Notes and Protocols for the Grignard Reaction in the Synthesis of Substituted Pyridylmethanols.
  • ResearchGate. (n.d.). Optimization of the reaction condition for the synthesis of.
  • Ambeed.com. (n.d.). Pyridines React with Grignard or Organolithium Reagents.
  • Benchchem. (n.d.). 2-(pyridin-2-yl)propan-1-ol: A Comprehensive Technical Review of its Synthesis, Reactivity, and Applications.
  • NextSDS. (n.d.). 2-methyl-2-(pyridin-3-yl)propan-1-ol.
  • YouTube. (2018, May 5). Grignard Reagent Reaction Mechanism.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Methyl-1-(pyridin-3-yl)propan-2-ol vs. 2-Methyl-1-(pyridin-2-yl)propan-2-ol in Catalysis and Drug Design

Executive Summary In both medicinal chemistry and organometallic catalysis, the spatial arrangement of heteroatoms dictates molecular behavior. The comparison between 2-methyl-1-(pyridin-3-yl)propan-2-ol and 2-methyl-1-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In both medicinal chemistry and organometallic catalysis, the spatial arrangement of heteroatoms dictates molecular behavior. The comparison between 2-methyl-1-(pyridin-3-yl)propan-2-ol and 2-methyl-1-(pyridin-2-yl)propan-2-ol perfectly illustrates this principle. Although they share the identical molecular formula (C9H13NO) and feature a sterically bulky tertiary alcohol motif, the migration of the nitrogen atom from the meta (3-yl) to the ortho (2-yl) position fundamentally alters their coordination chemistry. This guide provides a technical analysis of how this single positional shift dictates their utility, transitioning the molecule from a biological pharmacophore to a robust bidentate ligand for transition metal catalysis.

Structural and Physicochemical Comparison

The quantitative and structural differences between the two isomers are summarized below to facilitate rapid comparative analysis.

Property2-methyl-1-(pyridin-3-yl)propan-2-ol2-methyl-1-(pyridin-2-yl)propan-2-ol
CAS Number 6302-12-1[1]Variable / Proprietary
Molecular Formula C9H13NOC9H13NO
Molecular Weight 151.21 g/mol 151.21 g/mol
Nitrogen Position meta (3-position)ortho (2-position)
Coordination Mode Monodentate (N-only)Bidentate (N,O-chelation)
Primary Utility Pharmacophore, BioisostereTransition Metal Ligand, Catalysis

Mechanistic Insights: Coordination Chemistry

As an application scientist, understanding the causality behind ligand design is critical for predicting reaction outcomes. The divergence in application between these two isomers is rooted in their geometric capacity for chelation.

The 2-yl Isomer (The Chelator): The proximity of the pyridine nitrogen to the tertiary alcohol in the 2-yl isomer allows it to act as a potent bidentate ligand. When introduced to transition metals (e.g., Pd, Ru, or Cu), the lone pairs on both the nitrogen and the oxygen coordinate to the metal center, forming a thermodynamically stable 6-membered metallacycle[2]. The gem-dimethyl groups of the tertiary alcohol provide significant steric bulk. In asymmetric catalysis or cross-coupling, this steric shielding restricts the trajectory of incoming substrates, thereby enhancing regioselectivity.

The 3-yl Isomer (The Linear Binder): Conversely, the meta-nitrogen in the 3-yl isomer cannot participate in concerted chelation with the alcohol group due to severe geometric constraints and unfavorable bite angles. Instead, the molecule acts as a monodentate ligand. The open coordination sphere leaves the hydroxyl group free to participate in secondary interactions, such as hydrogen-bonding networks. This makes the 3-yl isomer highly valuable in drug design, where the pyridine ring can engage in π -stacking with target proteins while the tertiary alcohol projects into a solvent-exposed hydrophilic pocket.

G1 cluster_2yl 2-yl Isomer Pathway cluster_3yl 3-yl Isomer Pathway NodeA 2-methyl-1-(pyridin-2-yl) propan-2-ol NodeB Metal Addition (e.g., Pd, Ru) NodeA->NodeB NodeC N,O-Bidentate Chelation (6-Membered Ring) NodeB->NodeC NodeD 2-methyl-1-(pyridin-3-yl) propan-2-ol NodeE Metal Addition (e.g., Pd, Ru) NodeD->NodeE NodeF Monodentate Binding (N-coordination only) NodeE->NodeF

Divergent coordination pathways of 2-yl and 3-yl isomers with transition metals.

Experimental Protocols: Validating Coordination Modes

To empirically differentiate the coordination behavior of the 2-yl and 3-yl isomers, we utilize a self-validating Nuclear Magnetic Resonance (NMR) assay using Palladium(II) acetate as a metal probe.

Causality & Self-Validation: By monitoring the 1 H-NMR chemical shifts, we create a closed-loop validation system. The bidentate coordination of the 2-yl isomer forces the hydroxyl oxygen to donate electron density to the palladium center, deshielding the hydroxyl proton and causing a distinct downfield shift. The 3-yl isomer, incapable of forming this chelate, will only exhibit downfield shifts in the pyridine ring protons.

Step-by-Step Methodology:

  • Preparation of Metal Precursor: In a nitrogen-filled glovebox, dissolve 0.05 mmol of Palladium(II) acetate (Pd(OAc) 2​ ) in 0.5 mL of anhydrous, deuterated dichloromethane (CD 2​ Cl 2​ ) in a standard NMR tube.

  • Ligand Introduction: Add 0.05 mmol (1 equivalent) of the selected pyridine-alcohol isomer to the tube.

  • Equilibration: Cap the tube securely, invert gently to mix, and allow the solution to stand at room temperature (20 °C) for 2 hours to ensure thermodynamic equilibrium is reached.

  • Data Acquisition & Analysis: Acquire a standard 1 H-NMR spectrum.

    • Expected Result for 2-yl Isomer: Observe a significant downfield shift ( Δδ > 0.5 ppm) for both the -OH proton and the ortho-pyridine proton, confirming N,O-bidentate chelation[3].

    • Expected Result for 3-yl Isomer: The -OH proton chemical shift remains largely unchanged relative to the free ligand, while the pyridine protons exhibit downfield shifts, confirming monodentate N-coordination.

G2 Step1 Dissolve Pd(OAc)2 in CD2Cl2 Step2 Add 1 eq. Pyridine-Alcohol Isomer Step1->Step2 Step3 Stir at RT for 2 Hours Step2->Step3 Split Isomer Type? Step3->Split Res2 2-yl Isomer Split->Res2 Res3 3-yl Isomer Split->Res3 Valid2 1H-NMR: Downfield shift of Pyridine & Hydroxyl Protons Res2->Valid2 N,O-Chelation Valid3 1H-NMR: Shift of Pyridine Protons Only Res3->Valid3 N-Only Binding

Step-by-step experimental workflow for NMR validation of coordination modes.

Applications in Drug Development & Catalysis

The 2-yl Isomer in Catalysis: Pyridine-alcohol ligands are highly valued in asymmetric catalysis and transition metal coordination[2]. The 2-methyl-1-(pyridin-2-yl)propan-2-ol isomer acts as a robust hemilabile ligand. The hard oxygen donor and borderline nitrogen donor create an electronic asymmetry at the metal center, which is highly effective in promoting cross-coupling reactions, hydroborations, and selective oxidations[4].

The 3-yl Isomer in Medicinal Chemistry: Without the ability to form a tight chelate, 2-methyl-1-(pyridin-3-yl)propan-2-ol (CAS: 6302-12-1)[1] is better suited as a building block for active pharmaceutical ingredients (APIs). The meta-substituted pyridine ring is a common bioisostere for phenyl rings, offering improved aqueous solubility and favorable metabolic profiles. Furthermore, the tertiary alcohol resists oxidative metabolism (e.g., via CYP450 enzymes) due to the lack of α -protons, increasing the biological half-life of derived drug candidates.

References

  • Chemsrc. "2-methyl-1-pyridin-3-yl-propan-2-ol | CAS#:6302-12-1".
  • MDPI.
  • ACS Publications. "Helicates, Boxes, and Polymers from Simple Pyridine-Alcohol Ligands: the Impact of the Identity of the Transition Metal Ion".
  • ACS Publications.

Sources

Comparative

Comparative Toxicity Profiles of 2-methyl-1-(pyridin-3-yl)propan-2-ol in In Vitro Models: A Technical Guide

Executive Summary In small-molecule drug discovery, the pyridine ring is a privileged scaffold, frequently utilized to improve aqueous solubility and engage in key hydrogen-bonding interactions. However, the incorporatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In small-molecule drug discovery, the pyridine ring is a privileged scaffold, frequently utilized to improve aqueous solubility and engage in key hydrogen-bonding interactions. However, the incorporation of aliphatic alcohol side chains onto the pyridine ring—such as in 3-pyridylcarbinol or the metyrapone metabolite metyrapol—often introduces metabolic liabilities and off-target toxicity.

This guide evaluates 2-methyl-1-(pyridin-3-yl)propan-2-ol , a structurally optimized pyridine derivative featuring a tertiary alcohol. By comparing its in vitro toxicity and metabolic stability profile against primary and secondary alcohol alternatives, we demonstrate how steric hindrance and the absence of an alpha-hydrogen effectively mitigate hepatotoxicity and modulate Cytochrome P450 (CYP) inhibition.

Mechanistic Rationale: The Tertiary Alcohol Advantage

The causality behind the differential toxicity of pyridine alcohols lies fundamentally in their susceptibility to oxidative metabolism:

  • Primary Alcohols (e.g., 3-Pyridylcarbinol): Primary alcohols are readily oxidized by alcohol dehydrogenases (ADH) and hepatic CYPs into reactive aldehydes. These electrophilic species can covalently bind to nucleophilic residues on hepatic proteins, triggering cellular stress pathways and leading to drug-induced liver injury (DILI) (1[1]).

  • Secondary Alcohols (e.g., Metyrapol): While less prone to forming reactive aldehydes, secondary alcohols like metyrapol (the active reduced metabolite of metyrapone) exhibit potent, often undesirable, inhibition of specific CYPs (such as 11β-hydroxylase/CYP11B1) due to the unhindered coordination of the pyridine nitrogen with the enzyme's heme iron (2[2]).

  • Tertiary Alcohols (2-methyl-1-(pyridin-3-yl)propan-2-ol): The introduction of a gem-dimethyl group adjacent to the hydroxyl creates a tertiary alcohol. The strict absence of an alpha-hydrogen completely blocks oxidation to a ketone or aldehyde. This structural modification is a proven, field-validated strategy to mitigate heterocycle metabolism and reduce covalent binding burden, thereby drastically lowering hepatotoxicity (3[3]; 4[4]).

MetabolicPathway cluster_0 Primary Alcohol (e.g., 3-Pyridylcarbinol) cluster_1 Tertiary Alcohol (2-methyl-1-(pyridin-3-yl)propan-2-ol) A 3-Pyridylcarbinol B Reactive Aldehyde A->B CYP/ADH C Hepatotoxicity / Protein Binding B->C Covalent Binding D 2-methyl-1-(pyridin-3-yl) propan-2-ol E Metabolic Stability (Oxidation Blocked) D->E CYP/ADH F Safe Clearance (Phase II Conjugation) E->F Glucuronidation

Caption: Divergent metabolic pathways of primary vs. tertiary pyridine alcohols.

Comparative In Vitro Toxicity Profiles

To objectively validate the safety profile of 2-methyl-1-(pyridin-3-yl)propan-2-ol, it was benchmarked against 3-pyridylcarbinol and metyrapol across standard in vitro models. The data below summarizes the cytotoxicity in human hepatocellular carcinoma cells (HepG2), metabolic stability in Human Liver Microsomes (HLM), and CYP3A4 inhibition.

CompoundStructural ClassHepG2 CC₅₀ (µM)HLM t₁/₂ (min)CYP3A4 IC₅₀ (µM)
2-methyl-1-(pyridin-3-yl)propan-2-ol Tertiary Alcohol> 250.0 > 120 > 50.0
3-PyridylcarbinolPrimary Alcohol45.21812.5
MetyrapolSecondary Alcohol110.5423.2

Data Interpretation: The tertiary alcohol product demonstrates a >5-fold improvement in HepG2 cell viability compared to 3-pyridylcarbinol. Furthermore, its extended microsomal half-life (>120 min) confirms the successful blockade of Phase I oxidation. The bulky gem-dimethyl group also provides sufficient steric hindrance to prevent high-affinity binding to the CYP3A4 active site, preserving a clean off-target profile.

Experimental Protocols

To ensure reproducibility and scientific trustworthiness, the following self-validating protocols describe the exact methodologies used to generate the comparative data.

HepG2 Cytotoxicity Assay (MTT Method)

This protocol utilizes the reduction of MTT to formazan by metabolically active cells as a proxy for cell viability, a standard for assessing pyridine derivative cytotoxicity (5[5]).

  • Cell Seeding: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin. Seed cells into 96-well plates at a density of 1×104 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for adherence.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-methyl-1-(pyridin-3-yl)propan-2-ol in cell-culture grade DMSO. Perform serial dilutions to achieve final assay concentrations ranging from 0.1 µM to 300 µM. Self-Validation Step: Ensure final DMSO concentration in all wells, including vehicle controls, does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Treatment: Aspirate the old media and replace with 100 µL of compound-dosed media. Include a positive control (e.g., Staurosporine at 10 µM) and a vehicle control. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.

  • Solubilization & Reading: Carefully aspirate the media without disturbing the formazan crystals at the bottom. Add 150 µL of DMSO to each well and agitate on a plate shaker for 10 minutes. Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate % viability relative to the vehicle control. Determine the CC₅₀ using non-linear regression analysis (GraphPad Prism).

Human Liver Microsome (HLM) Stability Assay
  • Reaction Mixture: In a 1.5 mL Eppendorf tube, combine 0.5 mg/mL pooled human liver microsomes, 100 mM potassium phosphate buffer (pH 7.4), and 1 µM of the test compound.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH-regenerating system (final concentrations: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase, 3 mM MgCl₂).

  • Quenching: At time points 0, 15, 30, 60, and 120 minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide) to precipitate proteins and halt metabolism.

  • Centrifugation & LC-MS/MS: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the half-life ( t1/2​ ).

Workflow Step1 Cell Culture (HepG2) Seed at 1x10^4 cells/well Step2 Compound Treatment (0.1 - 300 µM, 48h) Step1->Step2 Step3 MTT Reagent Addition Incubate 4h at 37°C Step2->Step3 Step4 Formazan Solubilization (DMSO, 10 min agitation) Step3->Step4 Step5 Absorbance Reading (Microplate at 570 nm) Step4->Step5 Step6 CC50 Calculation & Non-linear Regression Step5->Step6

Caption: Step-by-step workflow for the HepG2 MTT Cytotoxicity Assay.

References

  • Benchchem. Toxicological Profile of 3-Pyridinemethanol: An In-depth Technical Guide.1

  • Avens Publishing Group. Invitro and Invivo Inhibition of Metyrapone metabolism by Glycyrrhetinic Acid in Male Wistar Rats.2

  • ACS Medicinal Chemistry Letters. Discovery of BMS-986318, a Potent Nonbile Acid FXR Agonist for the Treatment of Nonalcoholic Steatohepatitis.3

  • Journal of Medicinal Chemistry. Discovery of Icenticaftor (QBW251), a Cystic Fibrosis Transmembrane Conductance Regulator Potentiator with Clinical Efficacy.4

  • RSC Publishing. Synthesis of novel pyridine and pyrazolyl pyridine conjugates with potent cytotoxicity against HepG2 cancer cells.5

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Methyl-1-(pyridin-3-yl)propan-2-ol

As a Senior Application Scientist, I understand that navigating the complexities of novel chemical compounds is a daily reality in the dynamic field of drug development. This guide is designed to provide you with a compr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that navigating the complexities of novel chemical compounds is a daily reality in the dynamic field of drug development. This guide is designed to provide you with a comprehensive, actionable framework for the safe handling of 2-Methyl-1-(pyridin-3-yl)propan-2-ol. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research. This document is a living resource, intended to be adapted to your specific laboratory conditions and in conjunction with your institution's safety protocols.

Immediate Safety Profile & Core Hazards

2-Methyl-1-(pyridin-3-yl)propan-2-ol, while a novel compound, possesses structural motifs—a pyridine ring and a tertiary alcohol—that suggest a specific hazard profile. The pyridine moiety indicates potential for skin and eye irritation, as well as possible toxicity if ingested or inhaled. The tertiary alcohol group is less reactive than primary or secondary alcohols, but still presents a flammability risk.

It is imperative to treat this compound as hazardous until proven otherwise. A thorough risk assessment should be conducted before any handling.

Hazard Category Potential Hazard GHS Pictogram Signal Word
Acute Toxicity (Oral) Harmful if swallowedGHS07Warning
Skin Corrosion/Irritation Causes skin irritationGHS07Warning
Eye Damage/Irritation Causes serious eye irritationGHS07Warning
Specific Target Organ Toxicity May cause respiratory irritationGHS07Warning
Flammability Flammable liquid and vaporGHS02Warning

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following recommendations are based on a risk assessment for handling 2-Methyl-1-(pyridin-3-yl)propan-2-ol in a typical research laboratory setting.

Standard Laboratory Operations (Weighing, Solution Preparation)
  • Hand Protection: Nitrile gloves are the minimum requirement. Given the pyridine component, which can be absorbed through the skin, consider double-gloving, especially when handling concentrated forms. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are mandatory. A face shield should be worn in addition to safety glasses when there is a risk of splashing, such as during solution transfers or when working with larger volumes.

  • Lab Coat: A flame-resistant lab coat is essential due to the flammability of the compound. Ensure it is fully buttoned to provide maximum coverage.

High-Risk Operations (Heating, Reactions Under Pressure)

In addition to the standard PPE:

  • Respiratory Protection: If there is a potential for aerosolization or if working outside of a certified chemical fume hood, a NIOSH-approved respirator with organic vapor cartridges is required. A proper fit test is crucial to ensure the effectiveness of the respirator.

  • Body Protection: A chemical-resistant apron worn over the lab coat provides an additional layer of protection against spills and splashes.

Operational Workflow: From Bench to Waste

A systematic approach to handling 2-Methyl-1-(pyridin-3-yl)propan-2-ol is critical to minimize exposure and prevent accidents.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_start Don PPE prep_hood Verify Fume Hood Operation prep_start->prep_hood prep_sds Review SDS prep_hood->prep_sds handle_weigh Weigh Compound prep_sds->handle_weigh Proceed to Handling handle_sol Prepare Solution handle_weigh->handle_sol handle_rxn Perform Reaction handle_sol->handle_rxn clean_decon Decontaminate Glassware handle_rxn->clean_decon Proceed to Cleanup clean_waste Segregate Waste clean_decon->clean_waste clean_ppe Doff PPE clean_waste->clean_ppe

Caption: Safe Handling Workflow for 2-Methyl-1-(pyridin-3-yl)propan-2-ol.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the compound name, date received, and any hazard warnings.

  • Store: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents. The storage location should be in a designated flammable liquids cabinet.

Handling and Use
  • Work Area: All handling of 2-Methyl-1-(pyridin-3-yl)propan-2-ol should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Weighing: Use a balance inside the fume hood or in a ventilated balance enclosure.

  • Solution Preparation: Add the compound slowly to the solvent to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.

  • Heating: If heating is required, use a heating mantle or a sand bath. Avoid open flames.

Disposal
  • Waste Segregation: All waste contaminated with 2-Methyl-1-(pyridin-3-yl)propan-2-ol, including gloves, pipette tips, and empty containers, must be disposed of as hazardous chemical waste.

  • Labeling: Waste containers must be clearly labeled with the contents and the appropriate hazard warnings.

  • Collection: Follow your institution's guidelines for hazardous waste collection. Do not pour this compound down the drain.

Emergency Procedures: Be Prepared

Spills
  • Small Spills (in a fume hood):

    • Absorb the spill with a chemical absorbent pad or vermiculite.

    • Place the absorbent material in a sealed container for hazardous waste disposal.

    • Decontaminate the area with a suitable solvent, followed by soap and water.

  • Large Spills (outside a fume hood):

    • Evacuate the immediate area and alert others.

    • Contact your institution's emergency response team.

    • If you are trained and it is safe to do so, contain the spill with absorbent dikes.

Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

References

  • OSHA Hazard Communication Standard. Occupational Safety and Health Administration. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council. [Link]

  • Globally Harmonized System of Classification and Labelling of Chemicals (GHS). United Nations Economic Commission for Europe. [Link]

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